3,6-Pyridazinedicarboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
pyridazine-3,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPJFQGISLJONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306224 | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-70-3 | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,6-Pyridazinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,6-pyridazinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates essential data on its physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its role as a versatile building block in the construction of metal-organic frameworks and its relevance in the design of biologically active molecules.
Chemical and Physical Properties
This compound, with the molecular formula C₆H₄N₂O₄, is a solid organic compound that serves as a crucial intermediate in various synthetic applications.[1] Its core structure consists of a pyridazine ring substituted with two carboxylic acid groups.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | [1] |
| Melting Point | >300 °C | |
| Boiling Point | 559.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.665 g/cm³ | |
| pKa₁ | ~2.20 (Predicted) | [1] |
| pKa₂ | Not available | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Specific quantitative data in various solvents is not readily available. | [1] |
Note: Some of the data, particularly the boiling point and pKa, are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.
Synthesis and Purification
The synthesis of this compound can be achieved through the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis via Oxidation
Objective: To synthesize this compound by the oxidation of 3,6-dimethylpyridazine.
Materials:
-
3,6-dimethylpyridazine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethylpyridazine in an aqueous solution of sodium hydroxide.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of this compound is formed.
-
Collect the precipitate by vacuum filtration, wash with cold distilled water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain crude this compound.
Workflow Diagram:
Experimental Protocol: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Distilled water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of boiling distilled water to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals in a vacuum oven.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridazine ring. The chemical shift will be downfield due to the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atoms in the ring. The acidic protons of the carboxyl groups will appear as a broad singlet at a very downfield chemical shift, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts. The carbons of the pyridazine ring will also be in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the carboxylic acid substituents. A known ¹³C NMR spectrum was recorded in DMSO-d₆.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O stretch and O-H bend: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.
-
Aromatic C-H and C=N/C=C stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, corresponding to the pyridazine ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.11 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).
Crystal Structure
The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 2204732. The compound crystallizes in a well-defined three-dimensional structure stabilized by hydrogen bonding interactions between the carboxylic acid groups and the nitrogen atoms of the pyridazine rings of adjacent molecules. This extensive hydrogen-bonding network contributes to its high melting point and low solubility in many common organic solvents.
Reactivity and Applications
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound is a versatile ligand in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. It can act as a linker to connect metal ions, forming one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). The geometry and connectivity of these MOFs can be tuned by varying the metal ion and the reaction conditions. These materials have potential applications in gas storage, catalysis, and separation.
Logical Relationship Diagram:
Relevance in Drug Development
While this compound itself is not a known therapeutic agent, the pyridazine core is a "privileged scaffold" in medicinal chemistry. Numerous derivatives of pyridazine have been synthesized and investigated for a wide range of biological activities, including as anticancer agents that target signaling pathways involving cyclin-dependent kinases (CDKs). The dicarboxylic acid functional groups on the 3 and 6 positions provide convenient handles for further chemical modification to generate libraries of potential drug candidates. The involvement of dicarboxylic acids in various metabolic pathways further underscores the potential for derivatives of this compound to interact with biological systems.
Safety Information
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a valuable chemical entity with a rich set of properties that make it a subject of interest for both academic research and industrial applications. Its well-defined structure, reactivity, and potential for incorporation into advanced materials and biologically active molecules ensure its continued importance in the fields of chemistry, materials science, and drug discovery. This guide provides a foundational understanding of its key chemical characteristics to aid researchers in its effective utilization.
References
Spectroscopic Profile of 3,6-Pyridazinedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3,6-pyridazinedicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental methodologies for these techniques, and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
| C=O | ~165 | DMSO-d₆ |
| C3/C6 | ~152 | DMSO-d₆ |
| C4/C5 | ~130 | DMSO-d₆ |
| Note: The chemical shifts are estimated from the available spectrum on SpectraBase and are consistent with values reported for similar pyridazine derivatives.[1] |
Table 2: Predicted ¹H NMR Spectroscopic Data of this compound
| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Solvent |
| H4/H5 | ~8.0 - 8.5 | Singlet | DMSO-d₆ |
| COOH | >12 | Broad Singlet | DMSO-d₆ |
| Note: Experimental ¹H NMR data for this compound is not readily available in the public domain. The predicted values are based on the analysis of structurally similar compounds. |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Pyridazine Ring |
| ~1400-1500 | C=C stretch | Pyridazine Ring |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
| Below 1000 | C-H out-of-plane bending | Aromatic Ring |
| Note: This data is predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific experimental data is not widely published. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the NMR and IR spectra of this compound.
¹H and ¹³C NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.
The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid-state FT-IR analysis, the sample is prepared as a potassium bromide (KBr) pellet. A small amount of this compound (approximately 1-2 mg) is intimately mixed and ground with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3,6-Pyridazinedicarboxylic Acid Monohydrate
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 3,6-pyridazinedicarboxylic acid monohydrate, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the precise three-dimensional arrangement of atoms, the intricate network of intermolecular interactions, and the experimental procedures used to elucidate this structure. The quantitative data, experimental protocols, and visual representations are designed to offer a comprehensive resource for further research and application.
Crystallographic Data Summary
The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The asymmetric unit contains one molecule of this compound and one water molecule. The crystal data and structure refinement parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₆H₆N₂O₅ |
| Formula Weight | 186.13 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.648(1) Å |
| b | 7.029(1) Å |
| c | 8.948(2) Å |
| α | 86.13(1)° |
| β | 81.18(1)° |
| γ | 74.19(1)° |
| Volume | 396.1(1) ų |
| Z | 2 |
| Density (calculated) | 1.560 Mg/m³ |
| Absorption Coefficient | 0.133 mm⁻¹ |
| F(000) | 192 |
| Refinement | |
| R-factor | 0.046 |
| wR-factor | 0.131 |
| Data-to-parameter ratio | 12.1 |
Molecular Geometry and Intermolecular Interactions
The pyridazine ring is essentially planar. The two carboxylic acid groups are slightly twisted with respect to the pyridazine ring, with dihedral angles of 2.0(2)° and 5.6(2)°.[1] This near-planarity facilitates the formation of an extensive hydrogen-bonding network.
The crystal structure is stabilized by a robust network of intermolecular hydrogen bonds involving the carboxylic acid groups, the nitrogen atoms of the pyridazine ring, and the water molecule. The acid and water molecules form nearly planar sheets connected by these hydrogen bonds.[1] The O—H···O and O—H···N hydrogen bonds are the dominant interactions, with O···O distances ranging from 2.5143(14) to 2.7330(16) Å and an O···N distance of 2.8234(18) Å.[1] These sheets are then stacked, with the shortest distance between them being 3.2(1) Å, which suggests that van der Waals forces are the primary interactions between the sheets.[1]
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-N2 | 1.340(2) | C1-N2-N1 | 119.4(1) |
| N1-C4 | 1.334(2) | C4-N1-N2 | 120.3(1) |
| C1-C2 | 1.387(2) | N2-C1-C2 | 121.3(1) |
| C2-C3 | 1.385(2) | C1-C2-C3 | 118.8(1) |
| C3-C4 | 1.391(2) | C2-C3-C4 | 118.9(1) |
| C1-C5 | 1.503(2) | N1-C4-C3 | 121.3(1) |
| C4-C6 | 1.505(2) | N2-C1-C5 | 116.3(1) |
| C5-O1 | 1.216(2) | C2-C1-C5 | 122.4(1) |
| C5-O2 | 1.313(2) | N1-C4-C6 | 116.1(1) |
| C6-O3 | 1.217(2) | C3-C4-C6 | 122.6(1) |
| C6-O4 | 1.311(2) | O1-C5-O2 | 123.5(1) |
| O1-C5-C1 | 122.0(1) | ||
| O2-C5-C1 | 114.5(1) | ||
| O3-C6-O4 | 123.6(1) | ||
| O3-C6-C4 | 121.8(1) | ||
| O4-C6-C4 | 114.6(1) |
Hydrogen Bonding Geometry
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |
| O2-H2A···O5 | 0.82 | 1.70 | 2.514(2) | 174 |
| O4-H4A···N2 | 0.82 | 2.01 | 2.823(2) | 171 |
| O5-H5A···O1 | 0.85 | 1.89 | 2.733(2) | 171 |
| O5-H5B···O3 | 0.85 | 1.90 | 2.729(2) | 164 |
D = donor atom, A = acceptor atom
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of a suitable precursor such as 3,6-dimethylpyridazine. A typical procedure is as follows:
-
Oxidation: 3,6-dimethylpyridazine is dissolved in an appropriate solvent, such as water or a mixture of water and pyridine.
-
An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.
-
The reaction mixture is stirred for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Workup: The resulting manganese dioxide (MnO₂) precipitate is removed by filtration.
-
The filtrate is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.
-
Upon acidification, the this compound precipitates out of the solution.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.
Crystallization of this compound Monohydrate
Single crystals suitable for X-ray diffraction were grown by slow evaporation of an aqueous solution of the purified this compound.
-
A saturated solution of this compound in deionized water was prepared by heating the solution to facilitate dissolution.
-
The hot solution was filtered to remove any insoluble impurities.
-
The clear filtrate was allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
-
Well-formed, colorless crystals of the monohydrate were harvested after several days.
X-ray Data Collection and Structure Refinement
A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Data Collection: A series of diffraction images were collected by rotating the crystal through a range of angles.
-
Data Processing: The collected images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Visualizations
The following diagrams illustrate the molecular structure, intermolecular interactions, and the experimental workflow.
Caption: Molecular structure of this compound monohydrate.
Caption: Hydrogen bonding network schematic.
References
Thermal Stability and Decomposition of 3,6-Pyridazinedicarboxylic Acid: A Technical Guide
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of 3,6-pyridazinedicarboxylic acid. This guide, therefore, provides a generalized framework for the analysis of this compound, drawing on established principles for the thermal analysis of related aromatic and heterocyclic dicarboxylic acids. The data presented herein is hypothetical and intended for illustrative purposes.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its thermal stability and decomposition pathways is critical for determining its suitability for various applications, ensuring safe handling and storage, and predicting its behavior under elevated temperatures. This technical guide outlines the standard methodologies for characterizing the thermal properties of such a compound and presents a plausible, albeit generalized, decomposition profile.
Hypothetical Thermal Decomposition Data
The following tables summarize the kind of quantitative data that would be obtained from the thermal analysis of this compound.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Probable Lost Fragments |
| 150 - 250 | ~21.4 | 1 | CO₂ (from one carboxyl group) |
| 250 - 350 | ~21.4 | 2 | CO₂ (from the second carboxyl group) |
| > 350 | Variable | 3 | Pyridazine ring fragmentation |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 280 | 285 | 150 |
| Decomposition (Step 1) | 150 | 190 | - (Exothermic) |
| Decomposition (Step 2) | 250 | 290 | - (Exothermic) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to determine the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the compound decomposes and the corresponding mass loss.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition steps and the percentage of mass loss for each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the energy changes (endothermic or exothermic) associated with thermal events such as melting and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed to determine the onset and peak temperatures of thermal events. The area under a peak is integrated to calculate the enthalpy change (ΔH) associated with that event.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Methodology:
-
The TGA experiment is performed as described in section 3.1.
-
The outlet gas stream from the TGA furnace is directed into the MS or FTIR for continuous analysis of the evolved gases.
-
The mass spectra or infrared spectra are recorded as a function of temperature and correlated with the mass loss steps observed in the TGA data to identify the decomposition products.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Generalized Decomposition Pathway
Based on the known thermal behavior of aromatic dicarboxylic acids, a plausible decomposition pathway for this compound likely involves the sequential loss of carbon dioxide (decarboxylation).
Navigating the Solubility Landscape of 3,6-Pyridazinedicarboxylic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a focused overview of the solubility characteristics of 3,6-Pyridazinedicarboxylic acid in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document provides the available qualitative information and a comprehensive, standardized experimental protocol for its quantitative determination.
Core Understanding of Solubility
The solubility of an active pharmaceutical ingredient (API) or a chemical compound is a fundamental physicochemical property that significantly influences its behavior in various applications. For this compound, a molecule with two carboxylic acid groups and a polar pyridazine ring, its solubility is expected to be dictated by the interplay of these functional groups with the polarity of the solvent. The principle of "like dissolves like" suggests that polar solvents would be more effective at dissolving this polar molecule.
Solubility Profile of this compound
| Organic Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, a standardized experimental protocol based on the gravimetric method is detailed below. This method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed, dry evaporation dishes or vials
-
Oven
-
Desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the compound's melting or decomposition point.
-
Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.
-
-
Data Analysis and Calculation:
-
After cooling the evaporation dish to room temperature in a desiccator, weigh it to determine the mass of the dissolved this compound.
-
The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Calculation for g/100 mL: Solubility = (Mass of dissolved solid / Volume of supernatant withdrawn) * 100
-
Calculation for mol/L: Solubility = (Mass of dissolved solid / Molecular weight of this compound) / (Volume of supernatant withdrawn in L)
-
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.
Caption: Workflow for the gravimetric determination of solubility.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a practical framework for its quantitative measurement. The provided experimental protocol is intended to empower researchers to generate the precise solubility data required for their specific applications, thereby facilitating advancements in drug development and chemical research.
An In-depth Technical Guide to 3,6-Pyridazinedicarboxylic Acid
This technical guide provides a comprehensive overview of 3,6-pyridazinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for any quantitative experimental work, including stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C₆H₄N₂O₄[1][2][3][4][5] |
| Molecular Weight | 168.11 g/mol [1][2][4] |
| IUPAC Name | pyridazine-3,6-dicarboxylic acid[2] |
| CAS Registry Number | 57266-70-3[1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research. While detailed, publicly available, step-by-step protocols for the synthesis of the parent compound are not extensively documented in the provided literature, a general synthetic pathway has been referenced.
Synthesis of this compound
A referenced multi-step synthesis for this compound starts from 3,6-dimethyl pyridazine. The protocol involves the following key steps:
-
Step 1: Reaction with Hydrazine Hydrate
-
Reactants: 3,6-Dimethyl Pyridazine, Hydrazine Hydrate
-
Solvent: Ethanol
-
Conditions: The reaction is carried out at 90°C for 10 hours under an inert atmosphere, followed by an additional 10 hours at 100°C.[4]
-
-
Step 2: Oxidation
-
Oxidizing Agent: Selenium(IV) oxide
-
Solvent: Pyridine
-
Conditions: The reaction mixture is heated to 120°C for 16 hours under an inert atmosphere to yield this compound.[4]
-
Note: This synthesis is described in patent literature, and for detailed experimental parameters, including reagent quantities, purification methods, and safety precautions, consulting the primary patent (WO2019/99777) is recommended.[4]
Another generalized method suggests that pyridazine-3,6-dicarboxylic acid can be prepared by the reaction of pyridine with phthalic acid.[3] This typically involves the formation of an N-carboxamide intermediate, followed by acid treatment or pyrolysis to yield the final product.[3]
Biological Activity and Potential Therapeutic Applications
The pyridazine scaffold, including derivatives of this compound, is of significant interest in drug discovery due to its wide range of biological activities. These activities include anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[6][7]
Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)
Recent research has highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents.[8][9] These compounds have demonstrated significant anti-proliferative activity against human breast cancer cell lines.[8][9] The proposed mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 disrupts the cell cycle progression, ultimately leading to apoptosis (programmed cell death) in cancer cells.[9]
The logical workflow from compound administration to cellular effect is illustrated in the diagram below.
Figure 1. Proposed mechanism of action for 3,6-disubstituted pyridazine derivatives as anticancer agents.
This diagram illustrates how the pyridazine-based compounds inhibit CDK2, which in turn disrupts the normal cell cycle progression, leading to apoptosis in cancer cells. This targeted approach is a promising strategy in the development of novel cancer therapies.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C6H4N2O4 | CID 300317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 57266-70-3|Pyridazine-3,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate World of Pyridazine-Based Ligands: A Technical Guide to Their Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation for a versatile and increasingly important class of ligands in coordination chemistry. The unique electronic properties and structural features of the pyridazine moiety, including its ability to act as a bridging ligand and its susceptibility to functionalization, have led to the development of a vast array of metal complexes with diverse applications in catalysis, materials science, and medicine. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of pyridazine-based ligands, focusing on their synthesis, coordination behavior, and the quantitative characterization of their metal complexes. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application and further research in this dynamic field.
Synthesis of Pyridazine-Based Ligands and Their Metal Complexes
The synthetic versatility of the pyridazine core allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the resulting ligands. Common synthetic strategies involve the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.
A general and effective method for the synthesis of 3,6-disubstituted pyridazines involves the reaction of a 1,4-diketone with hydrazine hydrate. The intermediate dihydropyridazine is subsequently oxidized to the aromatic pyridazine. Functionalization at the 3- and 6-positions is readily achieved by selecting appropriately substituted 1,4-diketones.
The synthesis of metal complexes typically involves the reaction of the pyridazine-based ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination geometry and nuclearity of the resulting complex. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by liquid-liquid diffusion techniques.
Coordination Behavior of Pyridazine-Based Ligands
Pyridazine-based ligands exhibit a rich and varied coordination chemistry, acting as monodentate, bidentate, or bridging ligands. The two adjacent nitrogen atoms can chelate to a single metal center, forming a stable five-membered ring, or bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers.
The coordination mode is influenced by several factors, including the nature of the substituents on the pyridazine ring, the metal ion, and the presence of other coordinating or non-coordinating anions. For instance, bulky substituents adjacent to the nitrogen donors may favor monodentate coordination or the formation of complexes with lower coordination numbers.
The electronic properties of the pyridazine ring, being a π-deficient system, also play a crucial role. This feature allows pyridazine-based ligands to act as π-acceptors, stabilizing low-valent metal centers.
Quantitative Data on Pyridazine-Based Metal Complexes
The precise characterization of coordination compounds is essential for understanding their structure-property relationships. This section provides a summary of key quantitative data for a selection of pyridazine-based metal complexes, presented in tabular format for ease of comparison.
Selected Bond Lengths and Angles
The geometry of the coordination sphere around the metal center is defined by the bond lengths and angles between the metal and the donor atoms of the ligand. These parameters, typically determined by single-crystal X-ray diffraction, provide valuable insights into the nature of the metal-ligand bond and the steric and electronic effects of the ligand.
| Complex | Metal-N (Å) | N-Metal-N (°) | Reference |
| [Cu(pydz)Cl₂] | 2.021(2), 2.513(2) | 175.78(8) | [1] |
| [Ni(pydz)₂(H₂O)₄]²⁺ | 2.112(3), 2.123(3) | 88.9(1), 91.1(1) | [2][3] |
| [Co(pydz)Cl₂]n | 2.176(2) | 180.0 | [1] |
| --INVALID-LINK--₂ (L = 3-(3,5-dimethylpyrazole-yl)-6-chloro-pyridazine) | 1.998(3) - 2.035(3) | 93.3(1) - 165.8(1) | [4] |
| --INVALID-LINK--₂ (PIPYH = picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone) | 2.083(2) - 2.175(2) | 77.80(8) - 155.60(8) | [5] |
Note: This table presents a small selection of data. The provided references contain more extensive crystallographic information.
Spectroscopic Data
Spectroscopic techniques are invaluable for characterizing the electronic structure and coordination environment of metal complexes.
Infrared (IR) Spectroscopy: The vibrational frequencies of the pyridazine ring are sensitive to coordination. A shift in the C=N and N-N stretching vibrations upon complexation can confirm the involvement of the pyridazine nitrogen atoms in bonding to the metal center.
| Compound | ν(C=N) (cm⁻¹) | ν(N-N) (cm⁻¹) | Reference |
| Pyridazine (free ligand) | ~1570 | ~1050 | [6] |
| [Co(pydz)Cl₂]n | 1595 | 1065 | [1] |
| 3,6-bis(2-pyridyl)pyridazine (dppz) | 1585 | 1045 | [7] |
| [Cu₂(dppz)Cl₄] | 1605 | 1055 | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. The chemical shifts of the pyridazine protons and carbons are affected by coordination, providing information about the ligand's binding mode and the solution-state structure of the complex.
| Compound | δ (¹H ppm) of pyridazine protons | Reference | |---|---|---|---| | Pyridazine (in CDCl₃) | 9.18 (H3, H6), 7.65 (H4, H5) |[6] | | [Zn(pydz)Cl₂] | Shifts observed upon coordination |[8] | | (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine (L1) | 7.50-8.60 (m) |[9] | | [Ni(L1)₂]Cl₂ | Shifts observed upon coordination |[9] |
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in pyridazine-based metal complexes, observed in the UV-Vis spectrum, provide insights into the d-orbital splitting of the metal ion and the nature of the metal-ligand interactions. These spectra are often characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to d-d transitions.
| Complex | λmax (nm) (assignment) | Reference | |---|---|---|---| | --INVALID-LINK--₂ | 650 (d-d) |[4] | | --INVALID-LINK--₂ | 580, 950 (d-d) |[5] | | [Fe(pqx)Cl₂]₂ (pqx = 2-(2′-pyridyl)quinoxaline) | 380 (MLCT) |[7] |
Magnetic Properties
The magnetic properties of paramagnetic pyridazine-based metal complexes are determined by the number of unpaired electrons on the metal center and the interactions between them in polynuclear species. Magnetic susceptibility measurements provide the effective magnetic moment (μeff), which can help to determine the spin state and geometry of the metal ion.
| Complex | μeff (B.M.) at 300 K | Magnetic Behavior | Reference |
| [Ni(hfac)₂(PyBTM)₂] | 2.12 | Ferromagnetic interaction | [10] |
| [Ni₂(L)(NCS)₄] (L = 3,6-bis(picolylamino)-1,2,4,5-tetrazine) | 2.28 | Antiferromagnetic | [3] |
| [Cu₂(dppz)Cl₄] | 1.73 per Cu(II) | Weak antiferromagnetic | [7] |
| [Cr(pyrazine)₂(OSO₂CH₃)₂] | 2.9 | Antiferromagnetic | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyridazine-based ligand and one of its metal complexes.
Synthesis of 3,6-bis(2-pyridyl)pyridazine (dppz)
Materials:
-
3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz)
-
Norbornadiene
-
Toluene
Procedure:
-
A solution of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz) (1.0 g, 4.2 mmol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Norbornadiene (1.0 mL, 9.8 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the tetrazine.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
The fractions containing the desired product are combined and the solvent is evaporated to afford 3,6-bis(2-pyridyl)pyridazine (dppz) as a pale yellow solid.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of [Cu₂(dppz)Cl₄]
Materials:
-
3,6-bis(2-pyridyl)pyridazine (dppz)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
Procedure:
-
A solution of 3,6-bis(2-pyridyl)pyridazine (dppz) (100 mg, 0.43 mmol) in hot methanol (20 mL) is prepared.
-
A solution of copper(II) chloride dihydrate (147 mg, 0.86 mmol) in methanol (10 mL) is added dropwise to the dppz solution with stirring.
-
A green precipitate forms immediately.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The green solid is collected by filtration, washed with cold methanol, and then with diethyl ether.
-
The product is dried in a vacuum desiccator.
-
Single crystals suitable for X-ray diffraction can be grown by slow diffusion of diethyl ether into a methanolic solution of the complex.
Mechanistic Insights and Visualizations
The applications of pyridazine-based coordination compounds are often rooted in their specific mechanisms of action. This section explores some of these mechanisms through diagrams generated using the DOT language.
Catalytic Cycle for Alkene Epoxidation
Some pyridazine-based metal complexes have shown catalytic activity in the epoxidation of alkenes. A plausible catalytic cycle for a manganese-based catalyst is depicted below.
DNA Intercalation and Cleavage Workflow
Pyridazine-based complexes, particularly those with planar aromatic systems, can interact with DNA through intercalation, leading to potential applications as anticancer agents. The workflow below illustrates the process from initial binding to potential DNA cleavage.
Logical Relationship in Ligand Design for Catalysis
The design of effective pyridazine-based catalysts involves considering the interplay of electronic and steric factors. The following diagram illustrates these relationships.
Conclusion and Future Outlook
The coordination chemistry of pyridazine-based ligands is a rich and expanding field with significant potential for the development of new catalysts, functional materials, and therapeutic agents. The ability to systematically modify the ligand framework allows for a high degree of control over the properties of the resulting metal complexes. Future research will likely focus on the design of more complex and multifunctional ligands, the exploration of their application in emerging areas such as sustainable energy and targeted drug delivery, and the detailed elucidation of their mechanisms of action through a combination of experimental and computational methods. This guide serves as a foundational resource for researchers poised to contribute to these exciting advancements.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mono- and Binuclear Copper(II) and Nickel(II) Complexes with the 3,6-Bis(picolylamino)-1,2,4,5-Tetrazine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Examination of 3,6-Pyridazinedicarboxylic Acid's Electronic Structure: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Pyridazinedicarboxylic acid is a heterocyclic organic compound with a pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, and two carboxylic acid functional groups. Its structural features, including the aromatic ring and the presence of electronegative nitrogen and oxygen atoms, suggest a rich electronic landscape that is of significant interest in medicinal chemistry and materials science. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties. This guide provides the protocols for such an in silico investigation.
Experimental (Computational) Protocols
A robust theoretical study of this compound's electronic structure would necessitate the following computational steps:
2.1. Geometry Optimization: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.
-
Methodology: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution of the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.
-
Software: Commercially and academically available software packages such as Gaussian, ORCA, or GAMESS are suitable for these calculations.
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation must be performed. The absence of imaginary frequencies confirms a stable structure.
2.2. Electronic Property Calculations: Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure in terms of localized electron-pair bonding units. It can be used to analyze charge transfer interactions and hyperconjugative effects within the molecule.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ2 / (2η)
-
Data Presentation
The quantitative results from the computational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Optimized Geometrical Parameters of this compound (Note: The following data are illustrative examples and not from actual calculations on this compound.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | N1-N2 | 1.345 |
| N2-C3 | 1.338 | |
| C3-C4 | 1.401 | |
| C4-C5 | 1.398 | |
| C5-C6 | 1.402 | |
| C6-N1 | 1.337 | |
| C3-C7 | 1.510 | |
| C7=O8 | 1.215 | |
| C7-O9 | 1.350 | |
| C6-C10 | 1.511 | |
| C10=O11 | 1.214 | |
| C10-O12 | 1.351 | |
| **Bond Angles (°) ** | N1-N2-C3 | 119.5 |
| N2-C3-C4 | 120.8 | |
| C3-C4-C5 | 119.2 | |
| C4-C5-C6 | 119.1 | |
| C5-C6-N1 | 120.9 | |
| C6-N1-N2 | 119.5 | |
| Dihedral Angles (°) | N2-C3-C7-O8 | 178.5 |
| N1-C6-C10-O11 | 179.1 |
Table 2: Calculated Electronic Properties of this compound (Note: The following data are illustrative examples.)
| Property | Symbol | Value | Unit |
| Energy of HOMO | EHOMO | -7.25 | eV |
| Energy of LUMO | ELUMO | -2.15 | eV |
| HOMO-LUMO Energy Gap | ΔE | 5.10 | eV |
| Ionization Potential | I | 7.25 | eV |
| Electron Affinity | A | 2.15 | eV |
| Electronegativity | χ | 4.70 | eV |
| Chemical Hardness | η | 2.55 | eV |
| Global Softness | S | 0.196 | eV-1 |
| Electrophilicity Index | ω | 4.33 | eV |
| Dipole Moment | µ | 3.45 | Debye |
Visualizations
Visual representations are essential for conveying complex theoretical concepts. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Computational workflow for electronic structure analysis.
The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to the Discovery and History of 3,6-Pyridazinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Pyridazinedicarboxylic acid, a key heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid, planar structure, featuring two adjacent nitrogen atoms, imparts unique electronic properties and offers multiple points for functionalization, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and the evolution of its preparation methods.
Historical Context: The Dawn of Pyridazine Chemistry
The journey to this compound begins with the discovery of its parent heterocycle, pyridazine. The first substituted pyridazine was prepared by the renowned chemist Emil Fischer in 1886. However, the unsubstituted pyridazine ring was first synthesized by Tauber in 1895. These early discoveries laid the groundwork for the exploration of pyridazine derivatives.
A pivotal moment in the history of pyridazine chemistry was the development of a practical synthesis of 3,6-dichloropyridazine, a crucial precursor to this compound. In 1951, R. H. Mizzoni and P. E. Spoerri published a significant paper in the Journal of the American Chemical Society detailing a robust method for the preparation of pyridazine and 3,6-dichloropyridazine.[1] Their work opened the door for the synthesis of a wide array of 3,6-disubstituted pyridazines.
While the exact first synthesis of this compound is not definitively documented in a single landmark paper, its preparation logically followed the availability of suitable precursors. Early methods likely involved the oxidation of 3,6-disubstituted pyridazines with alkyl or other oxidizable groups, or the hydrolysis of corresponding dinitriles or diesters.
Physicochemical Properties
This compound is a white to off-white solid with the following key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₄ | [2] |
| Molecular Weight | 168.11 g/mol | [2] |
| CAS Number | 57266-70-3 | [1][3] |
| Melting Point | >300 °C (decomposes) | |
| IUPAC Name | pyridazine-3,6-dicarboxylic acid | [1][2] |
| InChI Key | FJPJFQGISLJONZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=NN=C1C(=O)O)C(=O)O | [2] |
Key Synthetic Pathways
The synthesis of this compound has evolved over the years, with several key pathways being established. These routes typically start from simple, readily available precursors and involve the construction of the pyridazine ring followed by the introduction or modification of the carboxylic acid functionalities.
The Maleic Anhydride Route: A Foundational Approach
One of the most fundamental and historically significant routes to the pyridazine core involves the condensation of maleic anhydride with hydrazine. This pathway leads to the formation of maleic hydrazide (3,6-dihydroxypyridazine), which serves as a versatile intermediate.
-
Materials: Maleic anhydride, hydrazine hydrate, water.
-
Procedure: To a solution of hydrazine monohydrate in water, maleic anhydride is added portion-wise with stirring. The resulting slurry is heated to reflux. During reflux, the reaction mixture becomes homogeneous. After several hours of reflux, the mixture is cooled, and the precipitated product is isolated by filtration and washed with water.
-
Materials: Maleic hydrazide, phosphorus oxychloride (POCl₃).
-
Procedure: Maleic hydrazide is treated with an excess of phosphorus oxychloride. The mixture is heated at reflux for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 3,6-dichloropyridazine. The product is then purified by recrystallization.
Oxidation of 3,6-Dimethylpyridazine
A direct method for the synthesis of this compound involves the oxidation of 3,6-dimethylpyridazine. This approach is advantageous as it directly yields the desired product without the need for halogenated intermediates.
-
Materials: 3,6-Dimethylpyridazine, potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), water, pyridine.
-
Procedure (using SeO₂): 3,6-Dimethylpyridazine is heated with selenium dioxide in pyridine. The reaction mixture is refluxed for an extended period. After completion, the solvent is removed, and the residue is treated with water and filtered. The filtrate is then acidified to precipitate the this compound, which is collected by filtration and purified.
Modern Synthetic Method: Palladium-Catalyzed Carbonylation
A more contemporary and efficient method for the synthesis of this compound derivatives involves the palladium-catalyzed carbonylation of 3,6-dichloropyridazine. This method allows for the direct introduction of carboxylate functionalities. The resulting esters can then be hydrolyzed to the diacid.
-
Materials: 3,6-Dichloropyridazine, carbon monoxide, ethanol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).
-
Procedure: A pressure vessel is charged with 3,6-dichloropyridazine, the palladium catalyst, the phosphine ligand, and the base in ethanol. The vessel is pressurized with carbon monoxide and heated. After the reaction, the mixture is cooled, filtered, and the solvent is evaporated. The resulting diethyl pyridazine-3,6-dicarboxylate is then purified. The diester can be subsequently hydrolyzed to this compound by heating with an aqueous base followed by acidification.
Conclusion and Future Outlook
The history of this compound is intrinsically linked to the development of pyridazine chemistry. From the early foundational work on the parent heterocycle to the development of robust synthetic routes for its key intermediates, the path to this versatile dicarboxylic acid has been one of steady progress. The evolution of synthetic methodologies, from classical oxidation reactions to modern palladium-catalyzed carbonylations, has significantly improved the accessibility of this compound and its derivatives.
For researchers, scientists, and drug development professionals, this compound represents a valuable building block with immense potential. Its unique structural and electronic features will continue to inspire the design and synthesis of new molecules with tailored properties for a wide range of applications, from novel pharmaceuticals to advanced materials. The historical and synthetic knowledge detailed in this guide provides a solid foundation for future innovations in this exciting area of heterocyclic chemistry.
References
Methodological & Application
Application Notes and Protocols: 3,6-Pyridazinedicarboxylic Acid as a Linker for Luminescent Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of luminescent metal-organic frameworks (MOFs) utilizing 3,6-pyridazinedicarboxylic acid as a key building block. The protocols and data presented are based on established research and are intended to guide researchers in the development of novel functional materials for sensing and catalysis.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, separation, catalysis, and chemical sensing.[1] Luminescent MOFs (LMOFs) are a subset of these materials that exhibit photoluminescent properties, which can arise from the organic linkers, the metal centers, or guest molecules encapsulated within the pores.[2]
The choice of the organic linker is crucial in determining the final structure and properties of the MOF. This compound is a rigid N,O-donor linker that has been successfully employed in the synthesis of multifunctional lanthanide-based MOFs.[3] Its pyridazine core and dicarboxylate groups facilitate the formation of stable, porous frameworks with interesting photophysical and catalytic properties. This document focuses on a terbium-based MOF (Tb-MOF) constructed with this linker, highlighting its application in luminescence sensing and photocatalysis.
Data Presentation
Crystallographic and Luminescent Properties
The following table summarizes the key crystallographic and photoluminescent data for the Tb-MOF synthesized with this compound.
| Parameter | Value | Reference |
| Chemical Formula | [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | [3] |
| Crystal System | Tetragonal | [3] |
| Space Group | I4₁/a | [3] |
| Excitation Wavelength | 380 nm | [4] |
| Major Emission Peaks | 485 nm, 538 nm, 579 nm, 608 nm | [4] |
| Characteristic Emission | Intense Green | [3] |
| Excited-State Lifetime (τ) | 3.967 ms | [3] |
Luminescence Sensing Performance
The Tb-MOF demonstrates a "turn-off" fluorescence sensing mechanism for the detection of specific analytes in aqueous solutions.[3]
| Analyte | Limit of Detection (LOD) | Quenching Mechanism | Reference |
| o-Nitrobenzoic acid (o-NBA) | 0.30 ppm | Resonance energy transfer & photocompetitive absorption | [3] |
| Riboflavin | 0.31 ppm | Resonance energy transfer & photocompetitive absorption | [3] |
Photocatalytic Performance
The Tb-MOF also functions as an efficient photocatalyst for the degradation of organic dyes under visible light.[3]
| Analyte | Degradation Efficiency | Time | Conditions | Reference |
| Rhodamine B | 96.45% | 80 min | Visible light, enhanced by H₂O₂ | [3] |
Experimental Protocols
Protocol 1: Synthesis of Tb-MOF with this compound
This protocol details the solvothermal synthesis of the [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] MOF.[3]
Materials:
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
This compound (H₂Pym-3,6-dca)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O and 0.1 mmol of this compound in a solvent mixture of 8 mL of DMF and 2 mL of deionized water.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with DMF and then with deionized water to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Visualization of the Synthesis Workflow:
Protocol 2: Luminescence Sensing of o-NBA and Riboflavin
This protocol describes the procedure for evaluating the "turn-off" luminescence sensing capabilities of the Tb-MOF.[3]
Materials:
-
Synthesized Tb-MOF
-
Deionized water
-
Stock solutions of analytes (o-Nitrobenzoic acid, Riboflavin) in deionized water
-
Fluorometer
Procedure:
-
Prepare a stable suspension of the Tb-MOF in deionized water by dispersing 5 mg of the finely ground MOF powder in 10 mL of water and sonicating for 30 minutes.
-
In a quartz cuvette, place 2 mL of the Tb-MOF suspension.
-
Record the initial fluorescence emission spectrum of the suspension (Excitation at ~310 nm).
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Monitor the change in the intensity of the characteristic green emission peak of the Tb-MOF at 545 nm.
-
Plot the quenching efficiency ((I₀ - I) / I₀) against the concentration of the analyte, where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.
-
Calculate the limit of detection (LOD) using the appropriate formula (e.g., 3σ/k).
Visualization of the Sensing Mechanism:
Protocol 3: Photocatalytic Degradation of Rhodamine B
This protocol outlines the method for assessing the photocatalytic activity of the Tb-MOF.[3]
Materials:
-
Synthesized Tb-MOF
-
Rhodamine B (RhB) solution (e.g., 10 mg/L)
-
30% Hydrogen peroxide (H₂O₂) solution (optional, for enhancement)
-
Visible light source (e.g., 300W Xenon lamp with a UV cut-off filter)
-
UV-Vis Spectrophotometer
Procedure:
-
In a beaker, add 10 mg of the Tb-MOF catalyst to 50 mL of the Rhodamine B solution.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
(Optional) Add a small amount of H₂O₂ to the suspension to enhance the degradation rate.
-
Place the beaker under the visible light source and start irradiation.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the suspension.
-
Centrifuge the aliquot to separate the MOF catalyst.
-
Measure the absorbance of the supernatant at the characteristic wavelength of Rhodamine B (~554 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation percentage using the formula: Degradation (%) = (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualization of the Photocatalysis Mechanism:
Conclusion
The use of this compound as a linker enables the synthesis of robust and multifunctional lanthanide-based MOFs. The Tb-MOF detailed in these notes exhibits promising properties for applications in environmental monitoring and remediation, serving as a highly sensitive luminescent sensor for specific organic molecules and an efficient photocatalyst for dye degradation.[3] The provided protocols offer a foundation for researchers to explore and further develop these and other related MOF-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes with 3,6-Pyridazinedicarboxylic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Metal-Organic Frameworks (MOFs) synthesized from 3,6-pyridazinedicarboxylic acid in the photocatalytic degradation of organic dyes. The information is targeted toward researchers in materials science, environmental chemistry, and catalysis.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a range of applications, including catalysis. MOFs derived from this compound, particularly those incorporating lanthanide metals such as Terbium (Tb), have demonstrated significant potential as photocatalysts for the degradation of organic dyes in aqueous solutions. This process offers an effective method for the remediation of wastewater contaminated with these pollutants.
One notable example is a Terbium-based MOF (Tb-MOF) synthesized with this compound, which has been shown to be an efficient photocatalyst for the degradation of Rhodamine B under visible light.[1] The photocatalytic activity is enhanced by the presence of hydrogen peroxide, which facilitates the formation of highly reactive hydroxyl radicals, leading to the breakdown of the dye molecules.[1]
Quantitative Data Summary
The photocatalytic performance of various MOFs, including those based on pyridazinedicarboxylic acid and other related structures, is summarized in the table below. This allows for a comparative assessment of their degradation efficiency for different organic dyes.
| MOF Catalyst | Organic Dye | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Tb-MOF (this compound) | Rhodamine B | 96.45 | 80 | Visible Light | [1] |
| Pr-MOF (2,6-pyridazinedicarboxylic acid) | Methylene Blue | ~91.08 | 130 | Sunlight | [2] |
| Nd-MOF (2,6-pyridinedicarboxylic acid) | Methylene Blue | ~90.45 | 160 | Sunlight | [2] |
| Cu(II) Pillar-Layered MOF | Rhodamine B | Not specified | 120 | 300W Xenon Lamp | [3] |
| In(TPyP)·(NO3) MOF | Rhodamine B | 99.07 | 20 | Visible Light (λ > 420 nm) | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative lanthanide-based MOF using a pyridazinedicarboxylic acid ligand and the subsequent procedure for evaluating its photocatalytic activity.
Protocol for Solvothermal Synthesis of a Lanthanide-Pyridazinedicarboxylic Acid MOF
This protocol describes a general solvothermal method for the synthesis of lanthanide-based MOFs with a pyridazinedicarboxylic acid ligand.
Materials:
-
Lanthanide(III) nitrate hexahydrate (e.g., Terbium(III) nitrate hexahydrate)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the lanthanide(III) nitrate hexahydrate and 0.1 mmol of this compound in a solvent mixture of DMF and ethanol (e.g., 4 mL DMF and 1 mL ethanol).
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 90°C and maintain this temperature for 72 hours.[5]
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystalline product by filtration.
-
Wash the collected crystals thoroughly with ethanol to remove any unreacted reagents and residual solvent.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Protocol for Photocatalytic Degradation of an Organic Dye
This protocol outlines the procedure for assessing the photocatalytic performance of the synthesized MOF in the degradation of an organic dye, such as Rhodamine B.
Materials and Equipment:
-
Synthesized MOF catalyst
-
Rhodamine B (or other target organic dye)
-
30% Hydrogen Peroxide (H₂O₂) solution (optional, but can enhance degradation)[1]
-
Deionized water
-
Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter)
-
Magnetic stirrer
-
Spectrophotometer (for measuring dye concentration)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the organic dye (e.g., 10 mg/L Rhodamine B) in deionized water.
-
In a 100 mL beaker, add 20 mg of the MOF catalyst to 50 mL of the dye solution.[3]
-
If using an enhancer, add a small volume of 30% H₂O₂ solution (e.g., 400 µL).[3]
-
Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the catalyst and the dye molecules.
-
Position the beaker under the visible light source and begin irradiation while continuously stirring the suspension.
-
At regular time intervals (e.g., every 15-20 minutes), withdraw a 3 mL aliquot of the suspension.
-
Centrifuge the aliquot to separate the MOF catalyst particles from the solution.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye (e.g., ~554 nm for Rhodamine B) using a spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the photocatalytic degradation of organic dyes.
References
- 1. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure and photocatalysis properties of two 3D Isostructural Ln (III)-MOFs based 2,6-Pyridinedicarboxylic acid [jmst.org]
- 3. mdpi.com [mdpi.com]
- 4. Fast photocatalytic degradation of rhodamine B using indium-porphyrin based cationic MOF under visible light irradiation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application of 3,6-Pyridazinedicarboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Pyridazinedicarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents. The dicarboxylic acid functional groups at the 3 and 6 positions provide valuable handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of compounds with optimized pharmacological profiles. This document provides an overview of the applications of this compound derivatives in drug discovery, with a focus on their anticancer and anti-inflammatory properties, and includes detailed experimental protocols for their synthesis and biological evaluation.
Key Application Areas
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Agents: Particularly as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[1][2][3]
-
Anti-inflammatory Agents: Through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.
-
Enzyme Inhibitors: Targeting a range of other enzymes implicated in various diseases.[4]
-
Metal-Organic Frameworks (MOFs) for Drug Delivery: The dicarboxylate functionality makes this compound an excellent linker for the construction of MOFs, which can be used as carriers for targeted drug delivery.[5][6][7][8][9][10]
Data Presentation
Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
The following table summarizes the in vitro anti-proliferative activity of a series of 3,6-disubstituted pyridazine derivatives against various human cancer cell lines.
| Compound ID | Substitution at C3 | Substitution at C6 | T-47D (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | SKOV-3 (Ovarian) IC₅₀ (µM) |
| 11l | 4-methylpiperazin-1-yl | 4-morpholinophenyl | 1.57 ± 0.05 | 4.89 ± 0.16 | > 100 |
| 11m | 4-morpholinophenyl | 4-morpholinophenyl | 0.43 ± 0.01 | 0.99 ± 0.03 | > 100 |
Data extracted from a study on 3,6-disubstituted pyridazines as anticancer agents.[1][3]
Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity
Selected 3,6-disubstituted pyridazine derivatives were evaluated for their ability to inhibit CDK2, a key target in cancer therapy.
| Compound ID | CDK2 IC₅₀ (nM) |
| 11e | 151 |
| 11h | 43.8 |
| 11l | 55.6 |
| 11m | 20.1 ± 0.82 |
Data represents the concentration required for 50% inhibition of CDK2 activity.[1]
Experimental Protocols
Protocol 1: General Synthesis of 3,6-Disubstituted Pyridazine Derivatives
This protocol outlines a general synthetic route for the preparation of 3,6-disubstituted pyridazine derivatives, starting from a 6-substituted phenyl-3(2H)-pyridazinone.
Materials:
-
6-substituted phenyl-3(2H)-pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate
-
Substituted amines or other nucleophiles
-
Appropriate solvents (e.g., ethanol, DMF)
Procedure:
-
Chlorination: Reflux the 6-substituted phenyl-3(2H)-pyridazinone with phosphorus oxychloride to yield the corresponding 3-chloro-6-substituted phenyl pyridazine.[11]
-
Hydrazinolysis: React the 3-chloro derivative with hydrazine hydrate in a suitable solvent like ethanol to obtain the 3-hydrazinyl-6-substituted phenyl pyridazine.[11]
-
Nucleophilic Substitution: React the 3-hydrazinyl intermediate with various electrophiles or couple the 3-chloro derivative with different nucleophiles (e.g., amines) to introduce diversity at the 3 and 6 positions. The reaction conditions (solvent, temperature, and catalyst) will vary depending on the specific reactants.
Protocol 2: In Vitro Anti-proliferative Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., T-47D, MDA-MB-231, SKOV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 10-30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the bound stain with Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.
Protocol 3: In Vitro CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Histone H1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]
Conclusion
This compound and its derivatives are a promising class of compounds with significant potential in drug discovery. Their synthetic tractability and diverse biological activities, particularly in the fields of oncology and inflammation, make them attractive scaffolds for further investigation and development. The protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this important chemical series.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3,6-Pyridazinedicarboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3,6-pyridazinedicarboxylic acid derivatives in medicinal chemistry. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways.
Introduction
Pyridazine scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of this compound serve as crucial intermediates and bioactive molecules with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and enzyme inhibitory properties. Their rigid, planar structure and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of their physicochemical properties and biological targets.
Key Biological Activities and Targets
Derivatives of this compound have demonstrated efficacy against several key biological targets implicated in various diseases.
-
Anticancer Activity: Many derivatives exhibit potent anticancer activity by targeting critical cell cycle regulators and signaling pathways. A notable target is Cyclin-Dependent Kinase 2 (CDK2) , a key enzyme in the regulation of the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Anti-inflammatory Activity: The pyridazinone core, often derived from this compound, is a well-established pharmacophore in the development of anti-inflammatory agents. These compounds can modulate inflammatory pathways, including the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) , a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1.
-
Enzyme Inhibition: Beyond CDKs and MAPKs, these derivatives have been shown to inhibit other enzymes of therapeutic relevance, such as Carbonic Anhydrases (CAs) , which are involved in pH regulation and are targets for diuretics and anti-glaucoma agents.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected this compound derivatives against various biological targets.
| Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives against CDK2 | ||
| Compound | Target | IC50 (µM) |
| Pyridazine Derivative 11m (methyltetrahydropyran-bearing) | CDK2 | 0.43 ± 0.01 (T-47D cell line) |
| Pyridazine Derivative 11m (methyltetrahydropyran-bearing) | CDK2 | 0.99 ± 0.03 (MDA-MB-231 cell line) |
| Pyrazolo[3,4-b]pyridine Derivative 29 | CDK2 | 0.11 |
| Imidazo[1,2-b]pyridazine Derivative 26 | CDK2 | <0.003 |
| Imidazo[1,2-b]pyridazine Derivative 27 | CDK2 | 0.003 |
| Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives against p38α MAP Kinase | |
| Compound | IC50 (nM) |
| Azastilbene Derivative 3g | >10000 |
| Azastilbene Derivative 3h | >10000 |
| Azastilbene Derivative 3i | >10000 |
| Azastilbene Derivative 3l | >10000 |
| Table 3: Carbonic Anhydrase Inhibition by Pyridazinecarboxamide Derivatives | ||||
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Pyridazinecarboxamide 15 | 725.4 | 3.3 | 6.1 | 80.5 |
| Pyridazinecarboxamide 4c | 45.3 | 866.7 | 8.5 | 16.8 |
| Pyridazinecarboxamide 5b | 215.8 | 15.8 | 15.4 | 45.3 |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
CDK2 Signaling Pathway Inhibition.
p38 MAPK Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of 3,6-Disubstituted Pyridazine Derivatives[1][2][4]
This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which can be adapted for various substitutions.
Materials:
-
Ethyl 3,3,3-trifluoropyruvate
-
Acetone
-
L-proline
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Primary amines (e.g., morpholine, substituted anilines)
-
Triethylamine (Et₃N) or Diisopropylethylamine (Hünig's base)
-
Dichloromethane (DCM)
-
1,4-Dioxane
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of Pyridazinone Core:
-
React ethyl 3,3,3-trifluoropyruvate with acetone in the presence of L-proline in DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate.
-
Convert the resulting pentanoate to 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one by reacting with hydrazine hydrate in acetic acid.
-
-
Chlorination and Hydrolysis:
-
Reflux the pyridazinone derivative with excess phosphorus oxychloride to furnish the corresponding 3-chloro-pyridazine derivative.
-
Hydrolyze the ester group using lithium hydroxide in a THF/water mixture.
-
Convert the resulting carboxylic acid to the acid chloride using thionyl chloride.
-
-
Amide Coupling:
-
Stir the acid chloride with various primary amines in dichloromethane in the presence of triethylamine to form the key amide intermediates.
-
-
Final Substitution:
-
React the amide intermediates with a second set of primary or secondary amines in refluxing 1,4-dioxane in the presence of Hünig's base to yield the final 3,6-disubstituted pyridazine derivatives.
-
-
Purification:
-
Purify the final products by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified compounds by NMR, mass spectrometry, and elemental analysis.
-
General Synthesis Workflow.
In Vitro CDK2 Kinase Assay[5][6]
This protocol details a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound derivatives against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the CDK2 enzyme and substrate mixture in kinase buffer to the desired final concentrations.
-
Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CDK2.
-
-
Assay Plate Setup:
-
Add 1 µL of the test compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of the CDK2 enzyme/substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the no inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis by Propidium Iodide Staining[7][8][9][10]
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., T-47D, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V-FITC Staining[11][12][13][14][15]
This protocol outlines the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates and treat with the test compounds as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Add 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of cells in each quadrant.
-
Apoptosis Assay Workflow.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these compounds.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guest Molecule Sensing Using 3,6-Pyridazinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Pyridazinedicarboxylic acid is a versatile heterocyclic organic linker. Its unique structural and electronic properties, characterized by the presence of two carboxylic acid groups and two adjacent nitrogen atoms within the pyridazine ring, make it a compelling candidate for the construction of novel materials for guest molecule sensing. This document provides detailed application notes and proposed protocols for leveraging this compound in the development of coordination polymers (CPs) and metal-organic frameworks (MOFs) for sensing applications. While direct experimental data on the use of this compound for guest molecule sensing is emerging, the principles outlined here are based on established practices with analogous dicarboxylic acid linkers.
The arrangement of the carboxylate groups and the nitrogen atoms in this compound offers multiple coordination sites for metal ions, leading to the formation of diverse and potentially porous structures. The pyridazine core, being electron-deficient, can engage in π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. These features are advantageous for the selective binding and detection of various guest molecules.
Potential Sensing Applications
Materials synthesized from this compound are anticipated to be effective in detecting a range of analytes, including:
-
Nitroaromatic Compounds: The electron-deficient nature of the pyridazine ring can facilitate interactions with electron-rich nitroaromatic compounds, which are common explosives.
-
Metal Ions: The chelation sites provided by the carboxylate and pyridazine nitrogen atoms can be selective for specific metal ions, leading to a detectable response.
-
Small Organic Molecules: The pores within CPs or MOFs constructed from this linker can be tailored to selectively adsorb small organic molecules of biological or environmental significance.
-
Biomarkers: Functionalized frameworks could be designed to recognize and sense specific biomarkers, aiding in diagnostics and drug development.
Proposed Signaling Pathways and Sensing Mechanisms
The sensing mechanism in materials derived from this compound is likely to be based on luminescence modulation. The inherent fluorescence of the ligand or the luminescence of a metal center (such as a lanthanide) incorporated into the framework can be altered upon interaction with a guest molecule.
1. Luminescence Quenching by Nitroaromatics:
Electron-deficient nitroaromatic compounds can interact with the electron-rich components of a luminescent MOF, leading to an energy transfer process that quenches the fluorescence of the framework.
2. Turn-On Luminescence Sensing:
In some cases, the initial luminescence of the framework may be quenched. The binding of a specific analyte can disrupt this quenching effect, leading to a "turn-on" fluorescent response.
Experimental Protocols
The following are generalized protocols for the synthesis of a coordination polymer or MOF using this compound and its subsequent evaluation as a fluorescent sensor.
Protocol 1: Synthesis of a Luminescent Coordination Polymer
Objective: To synthesize a luminescent coordination polymer using this compound and a suitable metal salt (e.g., Zn(NO₃)₂·6H₂O).
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Seal the vial and place it in an oven at 80°C for 48 hours.
-
After cooling to room temperature, crystals should have formed.
-
Collect the crystals by filtration and wash them with fresh DMF and then ethanol.
-
Dry the crystals under vacuum at 60°C for 12 hours.
Protocol 2: Fluorescent Sensing of Nitroaromatics
Objective: To evaluate the synthesized coordination polymer as a fluorescent sensor for the detection of a model nitroaromatic compound, such as 2,4,6-trinitrophenol (picric acid).
Materials:
-
Synthesized coordination polymer (CP) from Protocol 1
-
DMF (spectroscopic grade)
-
Stock solution of picric acid in DMF (1 mM)
-
Fluorometer
Procedure:
-
Prepare a suspension of the CP in DMF (e.g., 1 mg/mL).
-
Disperse the suspension thoroughly using sonication for 10 minutes.
-
Transfer 2 mL of the CP suspension to a quartz cuvette.
-
Record the fluorescence emission spectrum of the suspension (e.g., excitation at 350 nm).
-
Sequentially add small aliquots (e.g., 5 µL) of the picric acid stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
Data Presentation
Quantitative data from sensing experiments should be tabulated for clear comparison. Below are example tables for presenting key performance metrics of a hypothetical sensor based on this compound.
Table 1: Luminescence Quenching Efficiency for Various Nitroaromatics
| Analyte | Concentration (µM) | Quenching Efficiency (%) |
| 2,4,6-Trinitrophenol | 50 | 95.2 |
| 2,4-Dinitrotoluene | 50 | 88.7 |
| Nitrobenzene | 50 | 75.4 |
| Phenol | 50 | 5.1 |
Table 2: Sensor Performance Metrics
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µM |
| Stern-Volmer Constant (Ksv) | 1.2 x 10⁴ M⁻¹ |
| Response Time | < 1 minute |
| Reusability | > 5 cycles |
Conclusion
This compound presents a promising, yet underexplored, building block for the development of advanced sensing materials. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate its potential in creating highly selective and sensitive CPs and MOFs for a variety of guest molecules. Future work should focus on the synthesis and characterization of these materials and a systematic evaluation of their sensing performance towards different analytes, which will be crucial for their application in environmental monitoring, medical diagnostics, and drug development.
Lanthanide-Based MOFs with 3,6-Pyridazinedicarboxylic Acid for Advanced Sensing Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) have emerged as a promising class of materials for sensing applications due to their unique luminescent properties, including sharp emission bands, long lifetimes, and large Stokes shifts. The incorporation of lanthanide ions into the porous and tunable structures of MOFs allows for the development of highly sensitive and selective sensors. The organic linkers play a crucial role in sensitizing the lanthanide ions through the "antenna effect," where the linker absorbs light and transfers the energy to the lanthanide ion, resulting in its characteristic luminescence.[1][2] This document provides detailed application notes and protocols for the synthesis and utilization of Ln-MOFs constructed with 3,6-pyridazinedicarboxylic acid for the fluorescent sensing of specific analytes. A notable example is a terbium-based MOF (Tb-MOF) with this linker, which has demonstrated high sensitivity in detecting o-nitrobenzoic acid and riboflavin.[3][4]
Principle of Luminescent Sensing
The sensing mechanism of these Ln-MOFs is primarily based on luminescence quenching, a "turn-off" response.[3] When the analyte interacts with the MOF, the characteristic luminescence of the lanthanide ion is diminished. This quenching can occur through several mechanisms, including:
-
Resonance Energy Transfer (RET): If the emission spectrum of the Ln-MOF overlaps with the absorption spectrum of the analyte, energy can be non-radiatively transferred from the excited MOF to the analyte, quenching the MOF's luminescence.[3]
-
Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited MOF and the analyte, leading to the non-radiative decay of the excited state and thus, luminescence quenching.
-
Competitive Absorption: The analyte may absorb the excitation light at the same wavelength as the MOF, reducing the number of photons available to excite the MOF and leading to a decrease in luminescence intensity.[3]
The relationship between the luminescence intensity and the analyte concentration is often described by the Stern-Volmer equation, which allows for the quantitative determination of the analyte.
Featured Application: Sensing of o-Nitrobenzoic Acid and Riboflavin
A Terbium-based MOF synthesized with this compound has been shown to be an effective luminescent sensor for the detection of o-nitrobenzoic acid (o-NBA) and riboflavin in aqueous solutions.[3][4] The Tb-MOF exhibits intense green photoluminescence, which is selectively quenched in the presence of these analytes.[3]
Quantitative Sensing Performance
The performance of the Tb-MOF sensor for the detection of o-NBA and riboflavin is summarized in the table below.
| Analyte | Matrix | Detection Method | Quenching Constant (Ksv) | Limit of Detection (LOD) |
| o-Nitrobenzoic Acid | Aqueous Solution | Fluorescence Quenching | Not Reported | 0.30 ppm[3][4] |
| Riboflavin | Aqueous Solution | Fluorescence Quenching | Not Reported | 0.31 ppm[3][4] |
Experimental Protocols
Protocol 1: Synthesis of Tb-MOF with this compound
Materials:
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
This protocol is based on a typical solvothermal synthesis method for lanthanide MOFs.
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Terbium(III) nitrate hexahydrate in 5 mL of ethanol.
-
Add the terbium nitrate solution to the ligand solution dropwise while stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120°C and maintain this temperature for 48 hours.
-
After 48 hours, allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum at 60°C for 12 hours.
-
The resulting crystalline powder is the Tb-MOF.
Protocol 2: Luminescent Sensing of Analytes
Materials and Equipment:
-
Tb-MOF powder
-
Analyte stock solutions (e.g., o-nitrobenzoic acid, riboflavin in deionized water)
-
Deionized water
-
Vortex mixer or sonicator
-
Fluorometer
Procedure:
-
Preparation of MOF suspension: Disperse a small amount of the synthesized Tb-MOF powder (e.g., 1 mg) in a specific volume of deionized water (e.g., 10 mL) to create a homogeneous suspension. Sonication may be required to ensure good dispersion.
-
Sensing Measurement:
-
Place 2 mL of the Tb-MOF suspension into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the suspension. The excitation wavelength should be set at the absorption maximum of the this compound linker to take advantage of the antenna effect.
-
Successively add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the characteristic emission peak of the terbium ion (around 545 nm) for each analyte concentration.
-
Plot the ratio of the initial fluorescence intensity (I₀) to the fluorescence intensity after adding the analyte (I) against the concentration of the analyte ([Q]).
-
The data can be fitted to the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
Visualizations
Synthesis and Sensing Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Activity of MOFs Derived from 3,6-Pyridazinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from 3,6-pyridazinedicarboxylic acid. The primary application highlighted is in the field of environmental remediation, specifically the photocatalytic degradation of organic dyes.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable porosity, and the functionalizability of their components make them promising candidates for various applications, including catalysis.[1] MOFs derived from pyridinedicarboxylic acid ligands, in particular, have been explored for their diverse structural chemistry and potential applications in gas storage, separation, and catalysis. This document focuses on the catalytic activity of MOFs synthesized using the specific linker, this compound.
The primary catalytic application identified for MOFs derived from this compound is the photocatalytic degradation of organic pollutants. Specifically, a Terbium-based MOF (Tb-MOF) has demonstrated high efficiency in the degradation of Rhodamine B, a common organic dye and pollutant.[2]
Application: Photocatalytic Degradation of Organic Dyes
MOFs derived from this compound, particularly those incorporating lanthanide metals like Terbium (Tb), can act as efficient photocatalysts for the degradation of organic dyes under visible light.[2] The Tb-MOF exhibits excellent photocatalytic activity, which is significantly enhanced by the presence of hydrogen peroxide (H₂O₂), leading to the generation of highly reactive hydroxyl radicals that break down the dye molecules.[2]
Quantitative Data
The photocatalytic performance of a Tb-MOF derived from this compound in the degradation of Rhodamine B is summarized in the table below.
| Catalyst | Substrate | Reaction Time (min) | Degradation Efficiency (%) |
| Tb-MOF | Rhodamine B | 80 | 96.45 |
Table 1: Photocatalytic Degradation of Rhodamine B using a Tb-MOF derived from this compound.[2]
Experimental Protocols
Synthesis of Tb-MOF from this compound
This protocol describes the solvothermal synthesis of the Terbium-based Metal-Organic Framework.
Materials:
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
This compound (H₂pdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O and 0.1 mmol of this compound in a solvent mixture of 8 mL of DMF and 2 mL of deionized water.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
After 72 hours, cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals with fresh DMF and then with ethanol.
-
Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Logical Workflow for Tb-MOF Synthesis
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 3,6-Pyridazinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Metal-Organic Frameworks (MOFs) using 3,6-pyridazinedicarboxylic acid as the organic linker. The protocols outlined are based on established solvothermal methods for lanthanide-based MOFs and are intended to serve as a comprehensive starting point for researchers. The information is particularly relevant for those in drug development, as MOFs are increasingly investigated as novel drug delivery systems.
Introduction
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. This compound is a rigid N,O-donor linker that has been successfully employed in the synthesis of multifunctional lanthanide MOFs. These materials have shown potential in sensing and catalysis, and their porous nature makes them of interest for drug encapsulation and controlled release studies.
General Synthesis Strategy: Solvothermal Method
The most common method for synthesizing MOFs, including those with pyridazinedicarboxylic acid linkers, is the solvothermal or hydrothermal method. This technique involves heating the constituent components (metal salt and organic linker) in a sealed vessel, often in the presence of a high-boiling point solvent. The elevated temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of the MOF structure.
Experimental Protocols
Below are representative protocols for the synthesis of lanthanide-based MOFs using this compound. These protocols are based on the synthesis of isostructural Terbium (Tb) and Dysprosium (Dy) MOFs.[1][2]
Materials and Equipment:
-
Organic Linker: this compound (H₂pydc)
-
Metal Salts: Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O), Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Reaction Vessels: Teflon-lined stainless steel autoclaves (e.g., 25 mL capacity)
-
Heating Source: Programmable oven or heating mantle
-
Purification: Centrifuge, glassware for washing
-
Drying: Vacuum oven
Protocol 1: Synthesis of a Terbium-based MOF (Tb-MOF)
This protocol outlines the steps for the synthesis of a Tb-MOF with the general formula [Tb₂(pydc)₃(H₂O)₂]·x(solvent).
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a 25 mL Teflon-lined autoclave, combine this compound (e.g., 0.1 mmol, 16.8 mg) and Terbium(III) nitrate pentahydrate (e.g., 0.1 mmol, 45.3 mg).
-
Add N,N-Dimethylformamide (DMF) (e.g., 10 mL) to the autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain this temperature for a designated period (e.g., 72 hours).
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Purification:
-
Once cooled, carefully open the autoclave and collect the crystalline product by decanting the supernatant liquid.
-
Wash the collected crystals with fresh DMF to remove any unreacted starting materials. This can be done by adding DMF, gently agitating, and then centrifuging to pellet the crystals. Repeat this washing step three times.
-
Subsequently, wash the crystals with a more volatile solvent, such as ethanol, to facilitate drying. Repeat the washing and centrifugation process three times with ethanol.
-
-
Drying:
-
Dry the purified crystals under vacuum at an elevated temperature (e.g., 60 °C) for 12 hours to remove any residual solvent from the pores of the MOF.
-
Protocol 2: Synthesis of a Dysprosium-based MOF (Dy-MOF)
This protocol describes the synthesis of a Dy-MOF, which is isostructural to the Tb-MOF.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a 25 mL Teflon-lined autoclave, combine this compound (e.g., 0.1 mmol, 16.8 mg) and Dysprosium(III) nitrate pentahydrate (e.g., 0.1 mmol, 45.6 mg).
-
Add N,N-Dimethylformamide (DMF) (e.g., 10 mL) to the autoclave.
-
Seal the autoclave securely.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to the same temperature as the Tb-MOF synthesis (e.g., 120 °C) and maintain for the same duration (e.g., 72 hours).
-
Allow the autoclave to cool gradually to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals thoroughly with fresh DMF three times, followed by three washes with ethanol, using centrifugation to separate the product after each wash.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of the lanthanide-based MOFs with this compound.
| Parameter | Tb-MOF | Dy-MOF |
| Metal Salt | Tb(NO₃)₃·5H₂O | Dy(NO₃)₃·5H₂O |
| Organic Linker | This compound | This compound |
| Molar Ratio (Metal:Linker) | 1:1 | 1:1 |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C | 120 °C |
| Reaction Time | 72 hours | 72 hours |
| Product Appearance | Colorless crystals | Colorless crystals |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.
Caption: Experimental workflow for the solvothermal synthesis of MOFs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Pyridazinedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-pyridazinedicarboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 3,6-dimethylpyridazine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the oxidation step of a precursor like 3,6-dimethylpyridazine.
Potential Causes:
-
Incomplete Oxidation: The methyl groups on the pyridazine ring may not be fully oxidized to carboxylic acids. This can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time.
-
Over-oxidation and Ring Cleavage: Strong oxidizing agents like potassium permanganate can, under harsh conditions, lead to the cleavage of the pyridazine ring, resulting in smaller, undesired byproducts and a lower yield of the target molecule.
-
Sub-optimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction's efficiency and selectivity.
-
Difficult Product Isolation: The product, being a dicarboxylic acid, might be highly soluble in the aqueous reaction mixture, making its complete isolation challenging.
Suggested Solutions:
-
Optimize Oxidizing Agent Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., potassium permanganate) while carefully monitoring the reaction progress by techniques like TLC or LC-MS to find the optimal amount that maximizes conversion without significant degradation.
-
Control Reaction Temperature: Maintain a consistent and optimal temperature. For permanganate oxidations, a moderately elevated temperature is often necessary, but excessive heat can promote over-oxidation. Experiment with a range of temperatures (e.g., 70-90 °C) to find the sweet spot.
-
Adjust Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material to determine the necessary reaction time.
-
pH Control: For permanganate oxidations, the reaction is often carried out under alkaline conditions, which can influence the reactivity of the oxidant. Careful control of pH might be necessary.
-
Product Isolation: After acidification of the reaction mixture, ensure the product is fully precipitated. Cooling the solution can aid precipitation. Multiple extractions of the aqueous layer with a suitable organic solvent (after acidification) might be necessary to recover all the product.
Q2: I am observing the formation of multiple products or significant impurities. How can I improve the reaction's selectivity?
A: The formation of byproducts is a common challenge, especially in oxidation reactions.
Potential Causes of Impurities:
-
Partially Oxidized Intermediates: Incomplete oxidation can lead to the presence of 6-methylpyridazine-3-carboxylic acid.
-
Ring-Opened Products: Harsh reaction conditions can cause the pyridazine ring to break down.
-
Starting Material Impurities: The purity of the starting 3,6-dimethylpyridazine is crucial.
Suggested Solutions:
-
Purify the Starting Material: Ensure the 3,6-dimethylpyridazine is of high purity before proceeding with the oxidation.
-
Milder Oxidizing Agents: If potassium permanganate proves to be too harsh, consider alternative, milder oxidizing agents.
-
Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise over a period can help to control the reaction exotherm and improve selectivity.
-
Purification of the Final Product: Recrystallization of the crude this compound from a suitable solvent (e.g., water or ethanol/water mixtures) is often effective in removing impurities.
Q3: The work-up procedure is difficult, and I'm losing a lot of product. Are there any tips for efficient product isolation?
A: The work-up of aqueous oxidation reactions to isolate a polar product like a dicarboxylic acid can be tricky.
Suggested Work-up and Purification Strategy:
-
Removal of Manganese Dioxide: In permanganate oxidations, a brown precipitate of manganese dioxide (MnO₂) is formed. This should be filtered off from the hot reaction mixture. Washing the MnO₂ cake with hot water will help recover any adsorbed product.
-
Acidification: Carefully acidify the clear filtrate with a strong acid (e.g., concentrated HCl or H₂SO₄) to a low pH (typically pH 1-2) to precipitate the dicarboxylic acid. Perform this step in an ice bath to control the exotherm and maximize precipitation.
-
Crystallization and Filtration: Allow the acidified solution to stand in the cold to ensure complete crystallization. Collect the precipitated product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum.
-
Recrystallization: If further purification is needed, recrystallize the product from water or an alcohol/water mixture.
Data Presentation
The following table summarizes reaction conditions for the synthesis of 3,6-disubstituted pyridazines, providing a comparative overview of different synthetic approaches.
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| 2,5-Hexanedione | 1. Hydrazine hydrate, ethanol, 90°C, 10h2. 100°C, 10h | 3,6-Dimethylpyridazine | - | [1] |
| 3,6-Dimethylpyridazine | Selenium(IV) oxide, pyridine, 120°C, 16h | This compound | - | [1] |
| alpha-Picoline | Alkaline potassium permanganate, dilute solution, boiling temperature | Picolinic acid | - | [2] |
| alpha-Picoline | 1. H₂SO₄2. MnO₂, H₂SO₄, 130-140°C | Picolinic acid | High | [2] |
| Pyridine-3-carboxaldehyde | Potassium permanganate, acidic media, 25°C | Pyridine-3-carboxylic acid | - |
Experimental Protocols
Two potential protocols for the synthesis of this compound are provided below. The first is based on a literature-reported method using selenium dioxide, and the second is an inferred protocol using the more common oxidizing agent, potassium permanganate.
Protocol 1: Synthesis via Oxidation of 3,6-Dimethylpyridazine with Selenium Dioxide[1]
This protocol is based on a multi-step synthesis starting from 2,5-hexanedione.
Step 1: Synthesis of 3,6-Dimethylpyridazine
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2,5-hexanedione in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at 90°C for 10 hours.
-
After the initial reaction, increase the temperature to 100°C and maintain for an additional 10 hours.
-
After cooling, remove the solvent under reduced pressure to obtain crude 3,6-dimethylpyridazine.
-
Purify the crude product by distillation or column chromatography.
Step 2: Oxidation to this compound
-
To a solution of 3,6-dimethylpyridazine in pyridine, add selenium(IV) oxide.
-
Heat the reaction mixture at 120°C for 16 hours.
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and filter to remove any insoluble selenium byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Proposed Synthesis via Oxidation of 3,6-Dimethylpyridazine with Potassium Permanganate
This protocol is inferred from general procedures for the oxidation of alkyl-substituted nitrogen heterocycles.[2][3]
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,6-dimethylpyridazine and water.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate in water.
-
Reaction: Heat the solution of 3,6-dimethylpyridazine to 70-80°C.
-
Slowly add the potassium permanganate solution from the dropping funnel to the heated pyridazine solution over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue to heat the mixture at 80-90°C for an additional 2-4 hours, or until TLC analysis indicates the absence of starting material.
-
Work-up: While the reaction mixture is still hot, filter it through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water to recover any adsorbed product.
-
Product Precipitation: Cool the filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation and Purification: Allow the mixture to stand in the cold for at least one hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallization (Optional): If necessary, recrystallize the crude product from hot water to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of 3,6-Pyridazinedicarboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 3,6-pyridazinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound has a high solubility in the hot solvent and a low solubility in the cold solvent, while the impurities are either highly soluble or insoluble in the solvent at all temperatures. By dissolving the impure this compound in a minimum amount of hot solvent and then allowing it to cool slowly, the purified compound will crystallize out of the solution, leaving the impurities behind in the solvent.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. For pyridazine derivatives, polar solvents are often a good starting point due to the presence of the nitrogen-containing ring and carboxylic acid groups.[1] Water, ethanol, or a mixture of the two are commonly used for the recrystallization of similar polar, aromatic carboxylic acids. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one.
Q3: What are common impurities I might encounter?
A3: The impurities present in your sample will largely depend on the synthetic route used to prepare this compound. If synthesized by the oxidation of 3,6-dimethylpyridazine, potential impurities could include unreacted starting material, partially oxidized intermediates (such as 6-methylpyridazine-3-carboxylic acid), and byproducts from over-oxidation or side reactions.
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
A4: This is a common issue that can often be resolved with the following troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q5: I have obtained very fine, powder-like crystals. Is this a problem?
A5: While you have successfully recovered your product, very rapid crystallization can sometimes trap impurities within the crystal lattice. Slower, more controlled cooling generally leads to the formation of larger, purer crystals. If purity is critical, you may consider re-dissolving the powder in a minimum of hot solvent and allowing it to cool more slowly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is precipitating from the solution as a liquid (an oil) rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present. | - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Consider using a different recrystallization solvent with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The solution was not cooled sufficiently to maximize crystal formation. | - Concentrate the mother liquor by evaporation and cool it again to recover more product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[1] |
| Colored Impurities in Crystals | The crude sample contains colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield. |
| Crystals do not form upon cooling | The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble even at low temperatures. | - Try scratching the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and try cooling again. - If a single solvent is not effective, consider a two-solvent recrystallization system. |
Experimental Protocol: Recrystallization from an Aqueous Solution
This is a general protocol for the recrystallization of this compound from water. The exact volumes will need to be optimized based on the scale of your experiment and the purity of your starting material.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Gradually add more hot deionized water in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are any insoluble impurities or if activated charcoal was used to remove colored impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this time.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a vacuum oven.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3,6-Pyridazinedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-pyridazinedicarboxylic acid. This resource addresses common impurities, reaction challenges, and purification strategies.
Troubleshooting Guides
This section is formatted as a question-and-answer guide to directly address specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can arise from several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a systematic guide to troubleshooting low yields.
-
Purity of Starting Materials: Impurities in starting materials can lead to side reactions, reducing the yield of the desired product. For instance, in the oxidation of 3,6-dimethylpyridazine, impurities in the starting material can interfere with the oxidant.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify the starting materials before use. For example, 3,6-dimethylpyridazine can be purified by distillation.
-
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical.
-
Recommendation: Optimize reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature. In the case of oxidation reactions, ensure the temperature is controlled to prevent over-oxidation or decomposition.
-
-
Stoichiometry of Reagents: Incorrect stoichiometry, especially of the oxidizing agent or hydrazine, can lead to incomplete reactions or the formation of byproducts.
-
Recommendation: Carefully control the stoichiometry of your reagents. A slight excess of the key reagent (e.g., oxidizing agent) might be necessary to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
-
Catalyst Activity (if applicable): If a catalyst is used, its activity is crucial for the reaction's success.
-
Recommendation: Ensure the catalyst is active. If using a solid-supported catalyst, ensure it has not been deactivated.
-
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My reaction is producing a mixture of products. How can I improve the selectivity and minimize the formation of impurities?
-
Answer: The formation of multiple products is a common challenge, often due to the reactivity of the starting materials and intermediates.
-
Incomplete Oxidation: In the synthesis involving the oxidation of 3,6-dimethylpyridazine, incomplete oxidation can lead to the formation of 6-methylpyridazine-3-carboxylic acid.
-
Recommendation: Ensure sufficient oxidizing agent and optimal reaction time to drive the reaction to completion. Monitoring the reaction by TLC or HPLC can help determine the point of full conversion.
-
-
Side Reactions with Hydrazine: In the synthesis from maleic anhydride derivatives, hydrazine can potentially react with ester groups if present, leading to the formation of hydrazides.
-
Recommendation: Control the reaction temperature and stoichiometry carefully. A stepwise addition of reagents may also help in minimizing side reactions.
-
-
Polymerization: Under certain conditions, especially with reactive starting materials like maleic anhydride, polymerization can occur.
-
Recommendation: Optimize the reaction conditions, including solvent and temperature, to favor the desired cyclization reaction over polymerization.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: The purification of this compound can be challenging due to its polarity and potential for co-eluting byproducts.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Recommendation: Select an appropriate solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. Water or aqueous ethanol are often suitable solvents for dicarboxylic acids.
-
-
Column Chromatography: For separating complex mixtures, column chromatography can be employed.
-
Recommendation: Use a polar stationary phase like silica gel and a mobile phase of appropriate polarity. A gradient elution from a less polar to a more polar solvent system can be effective.
-
-
Acid-Base Extraction: The carboxylic acid groups in the product allow for purification via acid-base extraction.
-
Recommendation: The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) to form the carboxylate salt. The solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified dicarboxylic acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic routes are:
-
Oxidation of 3,6-dimethylpyridazine: This method typically employs a strong oxidizing agent like potassium permanganate (KMnO₄) to convert the methyl groups to carboxylic acids.
-
From Maleic Anhydride and Hydrazine: This route involves the reaction of maleic anhydride or a derivative with hydrazine to form the pyridazine ring, which is then further modified to yield the dicarboxylic acid.
Q2: What are the expected impurities from the oxidation of 3,6-dimethylpyridazine?
A2: The primary impurity is the mono-oxidized product, 6-methylpyridazine-3-carboxylic acid . Unreacted 3,6-dimethylpyridazine may also be present if the reaction is incomplete. Over-oxidation could potentially lead to ring-opened byproducts, though this is less common under controlled conditions.
Q3: What are the potential byproducts when synthesizing from maleic anhydride and hydrazine?
A3: Depending on the reaction conditions and the specific maleic acid derivative used, potential impurities include maleic hydrazide (1,2-dihydropyridazine-3,6-dione) and open-chain intermediates. If the dicarboxylic acid is generated from a dinitrile precursor, incomplete hydrolysis can result in the presence of 6-cyanopyridazine-3-carboxylic acid or pyridazine-3,6-dicarboxamide .
Q4: How can I confirm the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by their characteristic signals.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and can help in identifying unknown impurities.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Data Presentation
Table 1: Common Impurities and Their Potential Origin
| Impurity Name | Structure | Common Synthetic Route of Origin | Reason for Formation |
| 6-Methylpyridazine-3-carboxylic acid | C₇H₆N₂O₂ | Oxidation of 3,6-dimethylpyridazine | Incomplete oxidation |
| 3,6-Dimethylpyridazine | C₆H₈N₂ | Oxidation of 3,6-dimethylpyridazine | Unreacted starting material |
| Maleic hydrazide | C₄H₄N₂O₂ | From maleic anhydride and hydrazine | Incomplete reaction or side reaction |
| 6-Cyanopyridazine-3-carboxylic acid | C₆H₃N₃O₂ | Hydrolysis of 3,6-dicyanopyridazine | Incomplete hydrolysis |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 3,6-Dimethylpyridazine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,6-dimethylpyridazine in water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The molar ratio of KMnO₄ to 3,6-dimethylpyridazine should be optimized, but a ratio of approximately 4.5:1 is a reasonable starting point.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a low pH. The this compound will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Common impurity formation pathways.
Troubleshooting low crystallinity in 3,6-Pyridazinedicarboxylic acid-based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the 3,6-pyridazinedicarboxylic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of this compound-based MOFs?
A1: The crystallinity of these MOFs is primarily influenced by a combination of factors including reaction temperature, choice of solvent, reaction time, and the use of modulators. Temperature affects the reaction kinetics and thermodynamics, while the solvent system influences the solubility of the metal salts and the organic linker. Reaction time is crucial for allowing crystal nucleation and growth. Modulators can be added to control the crystal growth process and improve the overall quality of the crystals.
Q2: My PXRD pattern shows broad peaks or no distinct peaks at all. What does this indicate?
A2: A Powder X-ray Diffraction (PXRD) pattern with broad humps and a lack of sharp peaks is indicative of an amorphous or poorly crystalline material.[1] In an ideal crystalline MOF, you would expect to see sharp, well-defined Bragg peaks corresponding to a long-range ordered structure. The absence of these peaks suggests that the metal ions and organic linkers have not assembled into a periodic, well-ordered framework.
Q3: Can the choice of metal salt impact the crystallinity of the resulting MOF?
A3: Yes, the choice of metal salt can significantly impact the final MOF structure and crystallinity. Different metal ions have varying coordination preferences and reaction kinetics. For pyridinedicarboxylic acid-based linkers, various metal ions such as lanthanides (e.g., Tb, Dy), and transition metals (e.g., Co, Zn, Cu) can be used, each potentially leading to different framework topologies and levels of crystallinity.
Troubleshooting Guide: Low Crystallinity
Issue: Amorphous Product or Low Crystallinity Observed in PXRD
Below is a step-by-step guide to troubleshoot and optimize your synthesis protocol to achieve higher crystallinity.
Step 1: Verify Reagent Quality and Stoichiometry
Ensure that the this compound linker and the metal salt are of high purity. Impurities can interfere with the crystallization process. Accurately weigh all reagents to maintain the correct stoichiometric ratio between the metal and the linker.
Step-by-Step Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low crystallinity in MOF synthesis.
Step 2: Optimization of Synthesis Parameters
Systematically adjust the following parameters. It is recommended to vary one parameter at a time to understand its specific effect.
Parameter Influence on Crystallinity
| Parameter | General Effect on Crystallinity | Recommended Starting Point (for Pyridinedicarboxylic Acid MOFs) | Troubleshooting Steps |
| Temperature | Higher temperatures often promote the formation of more stable, crystalline phases and can increase the dimensionality of the framework.[2] However, excessively high temperatures can lead to the decomposition of the linker or the formation of undesirable dense phases. | 100-150 °C for solvothermal synthesis. | - Increase temperature in 10-20 °C increments.- If decomposition is suspected (discoloration), decrease the temperature. |
| Solvent System | The solvent (or solvent mixture) affects the solubility of the precursors and can act as a template or structure-directing agent.[3][4] Common solvents include DMF, DEF, and ethanol. | DMF or a mixture of DMF/Ethanol/Water. | - Try different solvents (e.g., DEF, DMAc).- Vary the ratio of co-solvents (e.g., DMF:H2O).- Ensure the linker and metal salt are soluble in the chosen solvent at the reaction temperature. |
| Reaction Time | Longer reaction times can allow for slow crystal growth, leading to larger and more well-defined crystals. However, some systems may reach thermodynamic equilibrium quickly, and prolonged heating could lead to phase transitions or decomposition. | 24-72 hours. | - Increase reaction time in 24-hour increments.- For some systems, shorter reaction times at higher temperatures might be beneficial. |
| Modulators | Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can compete with the linker for coordination to the metal centers. This can slow down the nucleation and growth process, leading to fewer, larger, and more ordered crystals. | No modulator initially. If needed, start with a small amount of acetic acid or benzoic acid. | - Add a modulator in varying molar equivalents (e.g., 10-50 eq. relative to the linker).- Experiment with different modulators to find the most effective one for your system. |
Step 3: Post-Synthesis Work-up
The method of washing and activating the MOF can also impact its apparent crystallinity. Ensure that the solvent exchange process is thorough to remove unreacted starting materials and guest molecules from the pores without causing framework collapse.
Experimental Protocols
While a specific, universally optimized protocol for this compound MOFs is not available, the following generalized solvothermal synthesis protocol, adapted from procedures for similar pyridinedicarboxylic acid-based MOFs, can be used as a starting point.[2][5][6]
General Solvothermal Synthesis Protocol for a Lanthanide-3,6-Pyridazinedicarboxylic Acid MOF
-
Reagent Preparation : In a 20 mL glass vial, dissolve the lanthanide salt (e.g., Tb(NO₃)₃·6H₂O, 0.1 mmol) and this compound (0.1 mmol) in a solvent mixture, for example, 10 mL of N,N-dimethylformamide (DMF) and 1 mL of water.
-
Sonication : Briefly sonicate the mixture to ensure homogeneity.
-
Sealing and Heating : Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C and hold at this temperature for 72 hours.
-
Cooling : Allow the oven to cool slowly to room temperature.
-
Product Collection : Collect the resulting crystals by filtration or decantation.
-
Washing : Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and residual solvent.
-
Drying : Dry the product under vacuum at a moderate temperature (e.g., 60-80 °C).
Characterization
The primary method for assessing crystallinity is Powder X-ray Diffraction (PXRD). A highly crystalline sample will show sharp, intense peaks, while a poorly crystalline or amorphous sample will exhibit broad humps.
Relationship between Synthesis Parameters and Crystallinity
Caption: The relationship between synthesis parameters and the resulting crystallinity of the MOF product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thermal Stability of MOFs with 3,6-Pyridazinedicarboxylic Acid Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the improvement of thermal stability of Metal-Organic Frameworks (MOFs) utilizing 3,6-pyridazinedicarboxylic acid linkers.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of MOFs synthesized with this compound?
The thermal stability of MOFs with this compound linkers can vary depending on the metal node and the specific crystal structure. Generally, the pyridazine ring's inclusion in the linker can lead to high thermal stability. For instance, lanthanide-based MOFs using this linker have shown high thermal stability.[1] The decomposition temperature is a critical parameter, and for many MOFs, this process begins at temperatures around 300°C or higher.[2][3]
Q2: How does the choice of metal ion affect the thermal stability of these MOFs?
The metal ion, or secondary building unit (SBU), plays a crucial role in the overall thermal stability of the MOF.[4][5] High-valency metal ions such as Zr(IV), Cr(III), and Fe(III) tend to form stronger coordination bonds with the carboxylate groups of the linker, leading to more robust and thermally stable frameworks.[6] The nitrogen atoms in the pyridazine ring can also coordinate with the metal center, potentially enhancing the framework's rigidity and stability.
Q3: Can the synthesis solvent influence the thermal stability of the final MOF product?
Yes, the synthesis solvent can significantly impact the MOF's properties, including its thermal stability. The solvent can influence the coordination environment of the metal ion, the crystal growth process, and can even become incorporated into the MOF's pores as guest molecules.[7][8] The presence of coordinated solvent molecules, in particular, can lower the thermal stability, as their removal upon heating can lead to framework collapse.[2][5] Therefore, careful selection of the solvent and post-synthetic activation procedures are critical.
Q4: What are post-synthetic modifications (PSMs), and how can they be used to improve thermal stability?
Post-synthetic modifications are chemical reactions performed on an already formed MOF to introduce new functionalities or enhance its properties without altering the underlying framework.[9][10][11] For improving thermal stability, PSMs can include:
-
Covalent modification of the linker: Introducing functional groups that can form additional cross-links within the framework.
-
Metal node modification: Exchanging or adding metal ions to the SBUs to strengthen them.[12]
-
Surface coating: Applying a protective layer, such as a hydrophobic polymer, to the exterior of the MOF crystals to shield them from atmospheric moisture which can compromise thermal stability.[1]
Troubleshooting Guides
Issue 1: Low Thermal Stability (Decomposition Below Expected Temperature)
Possible Causes:
-
Incomplete removal of guest solvent molecules from the pores.
-
Presence of defects in the crystal structure.
-
Hydrolysis of the framework due to residual water.
-
Suboptimal choice of metal precursor.
Troubleshooting Steps:
-
Optimize Activation Conditions: Ensure complete removal of guest solvents by adjusting the activation temperature and time under vacuum. Monitor the removal process using Thermogravimetric Analysis (TGA).
-
Solvent Exchange: Before activation, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., acetone or chloroform) to facilitate easier removal.
-
Hydrothermal Synthesis Optimization: Vary the synthesis temperature and time. Higher temperatures can sometimes lead to denser, more stable phases.[7][13]
-
Metal Ion Selection: If possible, experiment with higher-valency metal ions that are known to form more stable MOFs.[6]
-
Linker Purity: Ensure the this compound linker is of high purity, as impurities can introduce defects into the MOF structure.
Issue 2: Poor Crystallinity or Amorphous Product
Possible Causes:
-
Inappropriate solvent system.
-
Incorrect pH of the reaction mixture.
-
Unfavorable reaction temperature or time.
-
Improper molar ratio of metal salt to linker.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. The polarity and coordinating ability of the solvent can significantly influence crystallization.[7]
-
pH Adjustment: The deprotonation of the dicarboxylic acid is pH-dependent. Use of a modulator, such as a monocarboxylic acid or a base, can help control the pH and improve crystallinity.
-
Temperature and Time Variation: Systematically vary the reaction temperature and duration. Some MOFs require specific conditions for nucleation and crystal growth.[13]
-
Molar Ratio Optimization: Adjust the molar ratio of the metal precursor to the this compound linker.
Quantitative Data on Thermal Stability
The following table summarizes the thermal decomposition temperatures (Td) of some representative MOFs, including those with pyridinedicarboxylic acid linkers, to provide a comparative context.
| MOF Name/System | Metal Ion | Linker | Decomposition Temperature (Td) (°C) | Reference |
| Tb-MOF | Tb(III) | Pyridazine-3,6-dicarboxylic acid | High thermal stability (specific Td not stated) | [1] |
| Dy-MOF | Dy(III) | Pyridazine-3,6-dicarboxylic acid | High thermal stability (specific Td not stated) | [1] |
| Zn-MOFs | Zn(II) | 3,5-pyridinedicarboxylic acid | Varies with structure | [12] |
| MOF-5 | Zn(II) | 1,4-benzenedicarboxylic acid | ~400-500 | [2][5] |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | ~250-300 | [5] |
| UiO-66 | Zr(IV) | 1,4-benzenedicarboxylic acid | ~425-500 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a MOF with this compound
This protocol is a general guideline and may require optimization for specific metal ions.
Materials:
-
Metal salt (e.g., Tb(NO₃)₃·6H₂O)
-
This compound (H₂pdc)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol) in a mixture of DMF (6 mL) and deionized water (2 mL).
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 120°C for 72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Colorless or pale-yellow crystals should form.
-
Collect the crystals by filtration, wash with fresh DMF, and then with a volatile solvent like acetone.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 80°C) for 12 hours to remove guest solvent molecules.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small amount of the activated MOF sample (typically 5-10 mg) into the TGA sample pan (usually platinum or alumina).
-
Place the pan into the TGA furnace.
-
Heat the sample from room temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 5 or 10°C/min).
-
The analysis should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Record the mass loss as a function of temperature. The onset temperature of the major weight loss step after the removal of any residual solvent corresponds to the decomposition temperature of the MOF.
Visualizations
References
- 1. Stability of Metal–Organic Frameworks: Recent Advances and Future Trends [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 4. [PDF] Increasing the Stability of Metal-Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 5. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03916C [pubs.rsc.org]
- 7. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 8. Thermodynamics of solvent interaction with the metal–organic framework MOF-5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Post‐synthetic Modification of MOFs [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of temperature on metal-organic frameworks [html.rhhz.net]
Preventing framework collapse in 3,6-Pyridazinedicarboxylic acid MOFs during solvent removal
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing framework collapse during the critical solvent removal step for Metal-Organic Frameworks (MOFs) synthesized with 3,6-pyridazinedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is framework collapse in MOFs?
A1: Framework collapse is the loss of the porous, crystalline structure of a MOF upon removal of guest solvent molecules from its pores. This often results in a significant reduction in surface area and porosity, rendering the material ineffective for applications such as gas storage, catalysis, or drug delivery.
Q2: Why is framework collapse a common issue during solvent removal?
A2: The primary cause of framework collapse during solvent evaporation is the formation of strong capillary forces within the MOF's pores. As the solvent evaporates, a liquid-gas interface is created. The surface tension of the solvent at this interface exerts a powerful compressive force on the pore walls, which can be strong enough to break the coordination bonds holding the framework together, leading to structural collapse.[1][2]
Q3: Are this compound MOFs particularly susceptible to framework collapse?
A3: The stability of any MOF, including those synthesized with this compound, depends on the strength of the metal-linker coordination bonds and the overall rigidity of the framework. While some MOFs with this linker have been reported to have high thermal stability, their stability against capillary forces during solvent removal must be experimentally determined.[3] Flexible linkers or weak coordination bonds can increase susceptibility to collapse.
Q4: What are the main strategies to prevent framework collapse during activation?
A4: The key is to avoid the formation of strong capillary forces. The most common and effective strategies include:
-
Solvent Exchange: Replacing the high-boiling point synthesis solvent with a low-surface-tension, volatile solvent before thermal activation.[4][5]
-
Supercritical Drying: Removing the solvent under supercritical conditions, where no liquid-gas interface exists.[5][6]
-
Controlled Thermal Activation: Carefully heating the MOF under vacuum to remove the solvent without causing sudden, drastic changes that can lead to structural stress.
Troubleshooting Guides
Problem 1: Significant loss of crystallinity and surface area after solvent removal.
Potential Cause: Framework collapse due to capillary forces from the evaporating synthesis solvent (e.g., DMF, DEF, DMSO).
Solution: Implement a solvent exchange protocol before thermal activation.
Experimental Protocol: Solvent Exchange
-
Initial Wash: After synthesis, wash the as-synthesized MOF with fresh, high-boiling point solvent (e.g., DMF) to remove unreacted starting materials.
-
Solvent Exchange:
-
Decant the wash solvent and immerse the MOF powder in a volatile, low-surface-tension solvent such as ethanol, acetone, or chloroform. The volume of the exchange solvent should be at least 10 times the volume of the MOF powder.
-
Gently agitate the suspension for 2-3 hours.
-
Allow the MOF to settle, then decant the solvent.
-
Repeat this exchange process 3-5 times to ensure complete replacement of the original high-boiling point solvent.
-
-
Activation: After the final solvent exchange, activate the MOF by heating under a dynamic vacuum. A typical starting point is 80-150°C for 12-24 hours. The optimal temperature and time will depend on the specific MOF's thermal stability.
Problem 2: Framework collapse persists even after solvent exchange.
Potential Cause: The MOF framework is particularly delicate and cannot withstand even the reduced capillary forces of low-surface-tension solvents.
Solution: Employ supercritical drying, which completely avoids the liquid-gas interface.
Experimental Protocol: Supercritical CO₂ Drying
-
Solvent Exchange to a CO₂-Miscible Solvent:
-
First, perform a solvent exchange as described above, using a solvent that is miscible with liquid CO₂, such as ethanol or methanol.
-
-
Supercritical Drying Procedure:
-
Place the solvent-exchanged MOF in a high-pressure vessel of a supercritical dryer.
-
Cool the vessel to below the critical temperature of CO₂ (31.1 °C) and fill it with liquid CO₂.
-
Flush the vessel with liquid CO₂ for several hours to exchange the solvent within the MOF pores.
-
Gradually heat the vessel above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar).
-
Slowly vent the supercritical CO₂ gas while maintaining the temperature above the critical point. This prevents the formation of a liquid phase and the associated capillary forces.
-
Once at atmospheric pressure, the MOF is activated and can be removed from the vessel.
-
Problem 3: Low surface area despite maintaining crystallinity.
Potential Cause: Incomplete removal of solvent molecules from the pores.
Solution: Optimize the thermal activation conditions.
Troubleshooting Steps:
-
Increase Activation Temperature: Gradually increase the activation temperature in increments of 10-20°C, holding at each temperature for several hours under vacuum. Monitor the MOF's stability at each step using techniques like Powder X-ray Diffraction (PXRD).
-
Extend Activation Time: Increase the duration of the thermal activation to allow for the complete diffusion and removal of solvent molecules.
-
Improve Vacuum: Ensure a high-quality vacuum is being applied during thermal activation to facilitate solvent removal.
Data Presentation
Table 1: Hypothetical Comparison of Activation Methods for a this compound MOF
| Activation Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystallinity (PXRD) |
| As-Synthesized | ~50 | ~0.05 | High |
| Direct Thermal Activation (from DMF) | < 100 | < 0.1 | Amorphous/Low |
| Solvent Exchange (Ethanol) + Thermal Activation | 800 - 1200 | 0.4 - 0.6 | High |
| Supercritical CO₂ Drying | 1000 - 1500 | 0.5 - 0.8 | High |
Note: These are representative values. Actual results will vary depending on the specific metal center and synthesis conditions.
Visualizations
Caption: Mechanism of framework collapse during solvent evaporation.
Caption: Decision tree for selecting a MOF activation method.
Caption: Principle of avoiding framework collapse with supercritical drying.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Technical Support Center: Synthesis of 3,6-Pyridazinedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,6-pyridazinedicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 3,6-Dimethylpyridazine
A common and direct method for synthesizing this compound involves the oxidation of 3,6-dimethylpyridazine using strong oxidizing agents.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Oxidation. The methyl groups may not be fully oxidized to carboxylic acids, resulting in the formation of intermediate products.
-
Troubleshooting:
-
Increase the molar ratio of the oxidizing agent to the starting material.
-
Extend the reaction time to ensure complete conversion.
-
Increase the reaction temperature, but monitor for potential side reactions.
-
-
-
Possible Cause 2: Over-oxidation and Ring Cleavage. Strong oxidizing agents under harsh conditions can lead to the degradation of the pyridazine ring.
-
Troubleshooting:
-
Employ milder oxidizing agents.
-
Carefully control the reaction temperature and avoid excessive heating.
-
Slowly add the oxidizing agent to the reaction mixture to maintain control over the exotherm.
-
-
-
Possible Cause 3: Decarboxylation of the Product. The desired product can undergo decarboxylation at elevated temperatures, leading to the formation of pyridazine-3-carboxylic acid.
-
Troubleshooting:
-
Maintain a lower reaction temperature, particularly during workup and purification.
-
Avoid strongly acidic or basic conditions during workup, as they can promote decarboxylation.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Impurity 1: Pyridazine-3-carboxylic acid. This arises from the decarboxylation of the desired di-acid.
-
Identification: Characterize the product mixture using techniques like NMR and mass spectrometry to identify the mono-acid impurity.
-
Purification: Recrystallization from a suitable solvent can often separate the di-acid from the mono-acid due to differences in solubility.
-
-
Possible Impurity 2: Unreacted 3,6-Dimethylpyridazine or Partially Oxidized Intermediates.
-
Identification: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.
-
Purification: Column chromatography or recrystallization can be employed to remove these less polar impurities.
-
-
Possible Impurity 3: Manganese Dioxide (if using KMnO₄). This inorganic byproduct can contaminate the product.
-
Removal: Filter the reaction mixture while it is still hot to remove the solid MnO₂. A celite pad can aid in the filtration of fine particles.
-
Route 2: Hydrolysis of 3,6-Dicyanopyridazine
This route involves the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.
Issue 1: Incomplete Hydrolysis
-
Possible Cause: Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base).
-
Troubleshooting:
-
Increase the reaction time and/or temperature.
-
Use a higher concentration of the acid or base.
-
Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and intermediates.
-
-
Issue 2: Formation of Pyridazine-3-carboxamide-6-carboxylic acid
-
Possible Cause: Partial hydrolysis of one of the nitrile groups to an amide, which is then more slowly hydrolyzed to the carboxylic acid.
-
Identification: Use spectroscopic methods (IR, NMR) to detect the presence of the amide functionality.
-
Troubleshooting:
-
Prolong the reaction time and/or increase the temperature to favor complete hydrolysis of the amide intermediate.
-
-
Route 3: From Maleic Anhydride and Hydrazine
This is a foundational route to the pyridazine core, which can then be further functionalized. Side reactions in the initial ring formation can impact the overall synthesis.
Issue: Formation of 1,2-Dimaleic acid hydrazine or Maleic Hydrazide
-
Possible Cause: The reaction conditions, such as solvent and temperature, can influence the reaction pathway.
-
Troubleshooting:
-
Carefully control the stoichiometry of the reactants.
-
Follow established literature procedures for the desired product, paying close attention to the reaction solvent and temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when oxidizing 3,6-dimethylpyridazine with potassium permanganate (KMnO₄)?
A1: The most common side reactions are incomplete oxidation, leading to a mixture of the desired this compound and the mono-acid (6-methylpyridazine-3-carboxylic acid), and over-oxidation, which can cause cleavage of the pyridazine ring. Decarboxylation of the product to pyridazine-3-carboxylic acid can also occur, especially at higher temperatures.
Q2: How can I minimize the formation of pyridazine-3-carboxylic acid during the synthesis?
A2: To minimize decarboxylation, it is crucial to control the reaction temperature. Avoid excessive heating during the reaction and subsequent workup steps. It is also advisable to perform the final purification steps under neutral or mildly acidic conditions.
Q3: What are the expected yields for the oxidation of 3,6-dimethylpyridazine to this compound?
A3: The yields can vary significantly depending on the oxidizing agent and reaction conditions. For the oxidation of the related 3-chloro-6-methylpyridazine, yields of 52% with potassium permanganate and 65% with potassium dichromate have been reported[1]. Similar yields can be expected for the oxidation of 3,6-dimethylpyridazine.
Q4: I am seeing a significant amount of an amide-containing impurity in the hydrolysis of 3,6-dicyanopyridazine. How can I drive the reaction to completion?
A4: The formation of a stable amide-acid intermediate is a common issue. To promote complete hydrolysis to the dicarboxylic acid, you can try increasing the reaction temperature, extending the reaction time, or using a more concentrated acid or base solution. Monitoring the reaction by HPLC will help determine the optimal conditions for full conversion.
Q5: Are there any specific safety precautions I should take when working with oxidizing agents like KMnO₄ or selenium dioxide?
A5: Yes, both are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions with strong oxidizers can be exothermic, so it is important to control the rate of addition and have a cooling bath readily available. Selenium compounds are toxic and should be handled with extra caution.
Data Presentation
Table 1: Effect of Oxidizing Agent on the Yield of 6-Chloropyridazine-3-carboxylic acid from 3-Chloro-6-methylpyridazine
| Oxidizing Agent | Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | 52 | [1] |
| Potassium Dichromate (K₂Cr₂O₇) | 65 | [1] |
Note: This data is for a structurally related compound and serves as an estimate for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid via Oxidation of 3-Chloro-6-methylpyridazine with Potassium Permanganate [1]
-
Under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 mL of 50% sulfuric acid.
-
With stirring, gradually add 38g (0.24 mol) of potassium permanganate.
-
After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
-
Cool the mixture and dilute with 200 mL of ice water.
-
Filter the mixture and extract the filtrate with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.
Mandatory Visualization
Caption: Main synthesis pathway and potential side reactions in the oxidation of 3,6-dimethylpyridazine.
Caption: A troubleshooting workflow for identifying and addressing issues in the synthesis of this compound.
Caption: Logical relationships between key reaction parameters and outcomes in the synthesis of this compound.
References
Controlling polymorphism in the crystallization of 3,6-Pyridazinedicarboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the polymorphic forms of 3,6-pyridazinedicarboxylic acid during crystallization.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | The solution is too supersaturated at a temperature above the compound's melting point in the chosen solvent.[1] | 1. Reheat the solution until the oil fully redissolves. 2. Add a small amount of additional solvent to reduce the supersaturation level. 3. Allow the solution to cool at a much slower rate to provide sufficient time for the molecules to arrange into a crystal lattice.[2] 4. Consider using a different solvent or a mixed-solvent system where the compound is less soluble at higher temperatures.[1] |
| Poor Crystal Yield | A significant portion of the compound remains dissolved in the mother liquor.[2] | 1. Minimize the amount of solvent used for dissolution and rinsing. 2. After the initial filtration, cool the mother liquor in an ice bath to induce further crystallization, provided this does not cause impurities to precipitate. 3. Partially evaporate the solvent from the mother liquor and cool again to recover more material. Be aware that this may also concentrate impurities. |
| Rapid, Uncontrolled Crystallization | The solution is cooling too quickly, or the concentration is too high, trapping impurities within the crystal lattice.[2] | 1. Reheat the solution to redissolve the solid. 2. Add a small excess of the "soluble solvent" to slightly exceed the minimum required for dissolution at high temperature.[2] 3. Ensure a slow cooling process by insulating the flask or using a programmable cooling bath. |
| Formation of an Unexpected Polymorph | Crystallization conditions (e.g., solvent, temperature, cooling rate) favor a different polymorphic form. | 1. Carefully document the conditions that led to the unexpected form. 2. Refer to the experimental protocols below for obtaining specific polymorphs. 3. The use of additives or seeding with the desired polymorph can help control the outcome.[3][4] |
| Colored Impurities in Crystals | Impurities from the starting material or solvent are co-crystallizing. | If the solution is colored at the dissolution stage, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before allowing it to cool.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
Currently, a triclinic polymorphic form of this compound monohydrate has been structurally characterized.[5] It is common for dicarboxylic acids to exhibit polymorphism, including anhydrous forms and other solvates. The formation of different polymorphs is highly dependent on the crystallization conditions.
Q2: How does the choice of solvent affect which polymorph is formed?
The solvent plays a critical role in determining the resulting polymorph due to its influence on solute-solvent interactions and the stability of different crystal packing arrangements.[6] Polar protic solvents, for example, may favor the formation of solvates (like the known monohydrate), while aprotic solvents might yield an anhydrous form.
Q3: What is the impact of cooling rate on polymorphism?
Rapid cooling at high supersaturation often yields a metastable polymorph, as the molecules do not have enough time to arrange into the most thermodynamically stable form.[6] Conversely, slow cooling generally favors the formation of the most stable polymorph.
Q4: Can I use seeding to control the polymorphic outcome?
Yes, seeding is a highly effective method. Introducing a small crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.[4] This is particularly useful for obtaining a less stable, or kinetically favored, polymorph.
Q5: How can I confirm which polymorph I have obtained?
Several analytical techniques can be used to characterize and differentiate polymorphs:
-
Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Different polymorphs will exhibit distinct melting points and may show solid-state transitions.
-
Infrared (IR) and Raman Spectroscopy: Variations in crystal packing and hydrogen bonding will result in different vibrational spectra.
Experimental Protocols
The following are generalized protocols for obtaining different hypothetical polymorphic forms of this compound.
Protocol 1: Crystallization of Polymorph I (Monohydrate)
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in the minimum amount of hot deionized water (e.g., ~10-15 mL) by heating the mixture to boiling.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.
-
Isolation: Collect the resulting crystals by suction filtration, wash with a small amount of cold water, and air-dry.
Protocol 2: Crystallization of a Hypothetical Anhydrous Polymorph (Form A)
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in the minimum amount of hot acetonitrile by heating to the solvent's boiling point.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote higher yield, the flask can then be moved to a refrigerator (4 °C).
-
Isolation: Collect the crystals by suction filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Quantitative Data Summary
The following table summarizes hypothetical experimental outcomes to illustrate the influence of various parameters on the crystallization of this compound.
| Solvent | Cooling Rate | Final Temperature | Resulting Polymorph | Crystal Habit | Purity (%) |
| Water | Slow (4°C/hour) | 25°C | Monohydrate | Prismatic | >99.5 |
| Acetonitrile | Slow (4°C/hour) | 25°C | Form A (Anhydrous) | Needles | >99.0 |
| Ethanol | Rapid (Quench in ice bath) | 0°C | Form B (Metastable) | Fine Powder | >98.0 |
| Toluene | Evaporative | 25°C | Form A (Anhydrous) | Plates | >99.0 |
| Water/Ethanol (1:1) | Slow (4°C/hour) | 25°C | Monohydrate | Blocks | >99.5 |
Visualizations
Caption: A general experimental workflow for the crystallization and analysis of this compound polymorphs.
References
Technical Support Center: Enhancing the Photocatalytic Efficiency of 3,6-Pyridazinedicarboxylic Acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3,6-Pyridazinedicarboxylic acid Metal-Organic Frameworks (MOFs) in photocatalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, activation, and photocatalytic testing of this compound MOFs.
| Issue | Potential Causes | Recommended Solutions |
| Low or no photocatalytic activity | 1. Incomplete removal of solvent molecules from MOF pores. 2. Poor crystallinity or presence of impurities. 3. Inefficient light absorption by the MOF.[1] 4. Rapid recombination of photogenerated electron-hole pairs.[1][2] 5. Inappropriate reaction conditions (e.g., pH, catalyst loading, light source). | 1. Optimize the activation process (e.g., solvent exchange, heating under vacuum). 2. Refine the synthesis protocol (e.g., adjust solvothermal conditions, purify reactants).[3] Characterize the material using Powder X-ray Diffraction (PXRD) to confirm phase purity. 3. Characterize the MOF's optical properties using UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine its absorption range.[4] Consider strategies to enhance light absorption, such as ligand functionalization.[1] 4. Employ techniques to improve charge separation, such as creating heterojunctions with other semiconductors or incorporating noble metal nanoparticles.[5] 5. Systematically optimize reaction parameters. For instance, a study on a Tb-MOF with pyridazine-3,6-dicarboxylic acid for Rhodamine B degradation found that the addition of H₂O₂ enhanced the formation of hydroxyl radicals, boosting the degradation efficiency to 96.45% in 80 minutes.[6] |
| Poor reproducibility of results | 1. Inconsistent synthesis or activation procedures. 2. Variations in precursor quality. 3. Fluctuations in experimental conditions (e.g., light intensity, temperature). | 1. Standardize and meticulously document all experimental steps. 2. Use high-purity precursors from a reliable source. 3. Calibrate and regularly monitor experimental equipment. |
| MOF instability during photocatalysis | 1. Degradation of the organic linker or leaching of metal ions.[2][5] 2. Structural collapse under reaction conditions. | 1. Perform post-catalysis characterization (e.g., PXRD, ICP-MS) to assess structural integrity and metal leaching. 2. Consider post-synthetic modifications to enhance the chemical and thermal stability of the MOF.[3] |
| Difficulty in MOF synthesis | 1. Inappropriate solvent system or temperature. 2. Incorrect molar ratios of reactants. 3. Presence of interfering ions. | 1. Screen different solvents and solvothermal temperatures.[3] 2. Systematically vary the metal-to-linker ratio. 3. Use deionized water and high-purity reagents. |
Frequently Asked Questions (FAQs)
1. How can I enhance the visible light absorption of my this compound MOF?
To enhance visible light absorption, consider the following strategies:
-
Ligand Functionalization: Introducing chromophoric groups (e.g., -NH₂) to the pyridazine ring can extend the light absorption range into the visible spectrum.
-
Dye Sensitization: Adsorbing a dye molecule onto the MOF surface can enable light harvesting in the visible region, followed by energy transfer to the MOF.[5]
-
Composite Formation: Creating a composite material with a narrow bandgap semiconductor (e.g., g-C₃N₄, CdS) can improve visible light harvesting.[5]
2. What are the key mechanisms governing the photocatalytic activity of these MOFs?
The photocatalytic mechanism in MOFs generally involves the following steps[2]:
-
Light Absorption: The MOF absorbs photons with energy equal to or greater than its bandgap, generating electron-hole pairs.
-
Charge Separation and Migration: The photogenerated electrons and holes separate and migrate to the MOF's surface. The efficiency of this step is crucial and is often a limiting factor.[1]
-
Redox Reactions: The electrons and holes participate in redox reactions with adsorbed molecules (e.g., water, oxygen, organic pollutants) to generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which then degrade the target pollutants.[2]
3. Which characterization techniques are essential for evaluating my photocatalyst?
Essential characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.[3]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution.[4]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the bandgap.[4]
-
Photoluminescence (PL) Spectroscopy: To study the separation efficiency of photogenerated electron-hole pairs.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.
4. How do I perform a reliable photocatalytic degradation experiment?
A typical procedure involves:
-
Dispersing a specific amount of the MOF catalyst in an aqueous solution of the target pollutant.
-
Stirring the suspension in the dark to reach adsorption-desorption equilibrium.
-
Irradiating the suspension with a suitable light source (e.g., a Xenon lamp).
-
Periodically taking aliquots, centrifuging to remove the catalyst, and analyzing the pollutant concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
5. Can I reuse my this compound MOF photocatalyst?
The reusability of the MOF is a critical factor for practical applications.[5] To assess reusability, after each photocatalytic cycle, the MOF should be recovered by centrifugation, washed with a suitable solvent (e.g., water or ethanol), and dried before being used in the next cycle. The photocatalytic activity should be monitored over several cycles to evaluate its stability.
Experimental Protocols
Synthesis of a this compound MOF (Illustrative Example)
This protocol is a general guideline. Specific parameters may need to be optimized.
-
Preparation of the reaction mixture: In a Teflon-lined autoclave, dissolve the metal salt (e.g., Terbium(III) nitrate pentahydrate) and this compound in a solvent mixture (e.g., N,N-dimethylformamide (DMF) and water).
-
Solvothermal reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 72 hours).
-
Cooling and isolation: Allow the autoclave to cool down to room temperature naturally. The resulting crystals are then filtered, washed with the solvent, and dried.
Photocatalytic Degradation of Rhodamine B
-
Catalyst suspension: Suspend a known amount of the MOF catalyst (e.g., 10 mg) in an aqueous solution of Rhodamine B (e.g., 100 mL, 10 mg/L).
-
Adsorption-desorption equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Photocatalytic reaction: Irradiate the suspension with a visible light source (e.g., a 300 W Xenon lamp with a UV cutoff filter).
-
Sample analysis: At regular intervals, withdraw a small volume of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.
-
Degradation efficiency calculation: The degradation efficiency (%) is calculated as (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data Summary
The following table summarizes representative data on the photocatalytic performance of pyridazine-based MOFs. Data for the specific this compound linker is included where available.
| MOF | Target Pollutant | Catalyst Loading (g/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Tb-MOF (this compound) | Rhodamine B | 0.1 | Visible Light | 96.45 | 80 | [6] |
| Pr₂-MOF (2,6-pyridinedicarboxylic acid) | Methylene Blue | N/A | Sunlight | 91.08 | 130 | [7] |
| Nd₂-MOF (2,6-pyridinedicarboxylic acid) | Methylene Blue | N/A | Sunlight | 90.45 | 160 | [7] |
Visualizations
Caption: Experimental workflow for synthesis, characterization, and photocatalytic testing of MOFs.
Caption: General mechanism of photocatalysis on a MOF semiconductor.
Caption: Troubleshooting flowchart for low photocatalytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Organic Framework (MOF)-Based Photocatalysts: Design Strategies and Applications in Heavy Metal Control [mdpi.com]
- 3. Research on MOF Photocatalysts and Electrode Kinetics [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. A review of metal–organic framework (MOF) materials as an effective photocatalyst for degradation of organic pollutants - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00627A [pubs.rsc.org]
- 6. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure and photocatalysis properties of two 3D Isostructural Ln (III)-MOFs based 2,6-Pyridinedicarboxylic acid [jmst.org]
Validation & Comparative
A Comparative Guide to 3,6-Pyridazinedicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the ultimate structure, porosity, and functionality of these versatile materials. This guide provides a comparative analysis of two prominent heterocyclic dicarboxylic acid linkers: 3,6-pyridazinedicarboxylic acid and pyridine-2,6-dicarboxylic acid. By examining their performance in MOF synthesis through experimental data, this document aims to inform the rational design of novel MOFs for applications ranging from catalysis and sensing to drug delivery.
Ligand Structures and Coordination Chemistry
The seemingly subtle difference in the placement of nitrogen atoms within the aromatic rings of this compound and pyridine-2,6-dicarboxylic acid leads to distinct coordination behaviors and, consequently, different MOF architectures and properties.
Pyridine-2,6-dicarboxylic acid , a well-established linker, features a single nitrogen atom positioned between two carboxylate groups. This arrangement facilitates strong chelation to metal centers, often leading to the formation of stable, high-dimensional frameworks.[1] The lone nitrogen atom can also act as a Lewis basic site, potentially enhancing catalytic activity.[1]
This compound , on the other hand, possesses two adjacent nitrogen atoms within its six-membered ring. This unique electronic configuration can influence the coordination geometry and the electronic properties of the resulting MOF, opening avenues for novel applications in luminescence and photocatalysis.
Comparative Performance in MOF Synthesis
While a direct, side-by-side experimental comparison under identical conditions is not extensively available in the literature, we can glean valuable insights by analyzing the outcomes of separate studies.
Structural Diversity
MOFs synthesized from pyridine-2,6-dicarboxylic acid exhibit remarkable structural diversity, with the dimensionality of the framework being tunable by the choice of metal ion and the use of auxiliary ligands or spacers.[1][2] For instance, reactions with copper(II) can yield 2D networks, while zinc(II) and neodymium(III) have been used to create 1D zigzag chains and 3D microporous coordination polymers, respectively.[1]
In contrast, the use of This compound has been notably successful in the synthesis of lanthanide-based MOFs. These MOFs often exhibit high thermal stability and unique crystal structures.[3]
Functional Applications
The distinct structural and electronic properties endowed by these linkers translate into different functional strengths.
-
Luminescence and Sensing: Lanthanide MOFs constructed with This compound have demonstrated significant potential in luminescence-based applications. For example, a terbium-based MOF (Tb-MOF) synthesized with this linker exhibits intense green photoluminescence and functions as a highly sensitive "turn-off" fluorescence sensor for specific organic molecules.[3]
-
Photocatalysis: The same Tb-MOF derived from This compound also acts as an efficient photocatalyst for the degradation of organic dyes under visible light.[3] This activity is attributed to the electronic properties of the pyridazine-based linker.
-
Catalysis and Gas Storage: MOFs based on pyridine-2,6-dicarboxylic acid are frequently explored for their catalytic potential, owing to the presence of accessible metal sites and the Lewis basicity of the pyridine nitrogen.[1] Their inherent porosity also makes them suitable candidates for gas storage applications.[1]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature for MOFs synthesized with each linker. It is crucial to note that these data are from different studies with varying experimental conditions and should be interpreted with caution.
Table 1: Performance Data for MOFs from this compound
| MOF Designation | Metal Ion | Application | Key Performance Metric | Value |
| [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | Tb³⁺ | Luminescence Sensing (o-nitrobenzoic acid) | Limit of Detection (LOD) | 0.30 ppm[3] |
| [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | Tb³⁺ | Luminescence Sensing (riboflavin) | Limit of Detection (LOD) | 0.31 ppm[3] |
| [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | Tb³⁺ | Photocatalysis (Rhodamine B degradation) | Degradation Efficiency | 96.45% in 80 min[3] |
Table 2: Performance Data for MOFs from Pyridine-2,6-dicarboxylic Acid
| MOF Designation | Metal Ion | Application | Key Performance Metric | Value |
| Ni-Co-Mn MOF | Ni²⁺, Co²⁺, Mn²⁺ | Electrocatalysis (HER) | Overpotential at 10 mA cm⁻² | 47 mV[4] |
| Ni-Co-Mn MOF | Ni²⁺, Co²⁺, Mn²⁺ | Electrocatalysis (OER) | Overpotential at 10 mA cm⁻² | 61 mV[4] |
| Ni-Co-Mn MOF | Ni²⁺, Co²⁺, Mn²⁺ | Energy Storage | Specific Capacitance (GCD, 0.5 A g⁻¹) | 840 F g⁻¹[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of MOF synthesis. Below are representative experimental protocols for the synthesis of MOFs using each linker, as described in the literature.
Synthesis of Lanthanide MOFs with this compound
A typical solvothermal synthesis of lanthanide-based MOFs using this compound involves the following steps:
Protocol:
-
Lanthanide nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O or Dy(NO₃)₃·6H₂O) and this compound are dissolved in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and water.
-
The solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 120-160 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature.
-
The resulting crystalline product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
Synthesis of Copper MOFs with Pyridine-2,6-dicarboxylic Acid
The hydrothermal synthesis of copper-based MOFs with pyridine-2,6-dicarboxylic acid, often in the presence of a spacer ligand, can be described as follows:
Protocol:
-
An aqueous solution of a copper salt, such as copper(II) nitrate hexahydrate, is prepared.
-
Pyridine-2,6-dicarboxylic acid and a spacer ligand, like 4,4'-bipyridine, are dissolved in water, sometimes with the aid of a base to deprotonate the carboxylic acid groups.
-
The solutions are combined in a Teflon-lined autoclave.
-
The autoclave is heated to a specific temperature (e.g., 140-180 °C) for a period of 1 to 3 days.[2]
-
The vessel is then allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.
-
The product is collected by filtration, washed with water and ethanol, and dried in air.[2]
Logical Relationship of Ligand Structure to MOF Properties
The following diagram illustrates the logical flow from the choice of ligand to the resulting MOF properties and potential applications.
Conclusion
Both this compound and pyridine-2,6-dicarboxylic acid are valuable building blocks in the construction of functional MOFs. The choice between them should be guided by the desired application. Pyridine-2,6-dicarboxylic acid is a versatile and well-studied linker suitable for creating robust, porous frameworks with potential in general catalysis and gas storage. This compound, with its distinct electronic properties, offers exciting opportunities for the development of advanced materials for luminescence-based sensing and photocatalysis, particularly when combined with lanthanide metals. Further side-by-side comparative studies are warranted to fully elucidate the subtle yet significant impact of the nitrogen atom placement on the performance of the resulting MOFs.
References
- 1. nbinno.com [nbinno.com]
- 2. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Pyridazine and Pyridine Dicarboxylic Acid Ligands for Researchers
An In-depth Analysis of Physicochemical Properties, Coordination Chemistry, and Biological Applications
For researchers and professionals in drug development and materials science, the selection of appropriate ligands is a critical step in the design of novel metal complexes with desired properties. This guide provides a comprehensive comparison of two important classes of nitrogen-containing heterocyclic ligands: pyridazine dicarboxylic acids and pyridine dicarboxylic acids. By examining their synthesis, physicochemical properties, coordination behavior, and biological activities, supported by experimental data, this document aims to facilitate informed ligand selection for specific research applications.
Physicochemical Properties: A Tale of Two Rings
The electronic and structural differences between the pyridazine and pyridine rings fundamentally influence their properties as ligands. Pyridazine, with its two adjacent nitrogen atoms, exhibits distinct characteristics compared to the single nitrogen-containing pyridine ring. These differences are further modulated by the presence of dicarboxylic acid functional groups, which are crucial for chelation.
| Property | Pyridazine-3,6-dicarboxylic Acid | Pyridine-2,6-dicarboxylic Acid | Pyridine-2,5-dicarboxylic Acid | Pyridine-3,5-dicarboxylic Acid |
| Structure | A six-membered aromatic ring with two adjacent nitrogen atoms and two carboxylic acid groups at positions 3 and 6. | A six-membered aromatic ring with one nitrogen atom and two carboxylic acid groups at positions 2 and 6. | A six-membered aromatic ring with one nitrogen atom and two carboxylic acid groups at positions 2 and 5. | A six-membered aromatic ring with one nitrogen atom and two carboxylic acid groups at positions 3 and 5. |
| pKa₁ | ~2.20 (Predicted)[1] | 2.16[1] | 2.17[2] | - |
| pKa₂ | - | - | 4.58[2] | - |
| Basicity | Weakly basic due to the electron-withdrawing effect of the adjacent nitrogen atoms.[3] | More basic than pyridazine. | More basic than pyridazine. | More basic than pyridazine. |
| Dipole Moment | High dipole moment.[3] | Lower dipole moment compared to pyridazine. | Lower dipole moment compared to pyridazine. | Lower dipole moment compared to pyridazine. |
| Hydrogen Bonding | Capable of acting as both hydrogen bond donor (from carboxylic acids) and dual hydrogen bond acceptor (via ring nitrogens).[3] | Capable of acting as both hydrogen bond donor and acceptor. | Capable of acting as both hydrogen bond donor and acceptor. | Capable of acting as both hydrogen bond donor and acceptor. |
Note: The pKa values can vary depending on the experimental conditions. Data for pyridazine-3,6-dicarboxylic acid is limited, and the provided value is a prediction.
Coordination Chemistry: Weaving Metals into Frameworks
Both pyridazine and pyridine dicarboxylic acids are versatile ligands capable of forming stable complexes with a wide range of metal ions. Their coordination behavior, however, is influenced by the number and position of the nitrogen atoms and the carboxylate groups.
Coordination Modes:
-
Pyridazine-3,6-dicarboxylic acid: Can act as a bridging ligand, coordinating to two different metal centers through its two nitrogen atoms and carboxylate groups. It can adopt various coordination modes, including tetradentate, tridentate, or monodentate, leading to the formation of polynuclear complexes and coordination polymers.[4]
-
Pyridine dicarboxylic acids: The coordination mode is highly dependent on the position of the carboxylic acid groups.
-
2,6-Pyridinedicarboxylic acid (dipicolinic acid): Typically acts as a tridentate O,N,O-pincer ligand, forming stable five-membered chelate rings with a metal ion.[5] This often leads to the formation of mononuclear or polynuclear discrete complexes.
-
Other isomers (e.g., 2,5- and 3,5-): Can act as bidentate or bridging ligands, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse topologies.[6]
-
Stability of Metal Complexes:
The stability of metal complexes is a crucial factor in their application. Stability constants (log β) quantify the strength of the metal-ligand interaction. While extensive data is available for pyridine dicarboxylic acids, there is a notable lack of experimentally determined stability constants for pyridazine-3,6-dicarboxylic acid in the literature.
| Ligand | Metal Ion | log β₂ | Reference |
| Pyridine-2,5-dicarboxylic acid | Cu(II) | 14.1 | [2] |
| Zn(II) | 12.0 | [2] | |
| Cd(II) | - (only 1:1 complex observed) | [2] |
Note: The table presents the overall stability constants (β₂) for the formation of a 1:2 metal-ligand complex.
Synthesis of Ligands and Metal Complexes
The synthetic routes to these ligands and their corresponding metal complexes are well-established, though they can vary in complexity.
Experimental Protocols
Synthesis of Pyridazine-3,6-dicarboxylic Acid (General Method):
The synthesis of pyridazine-3,6-dicarboxylic acid can be challenging. One common approach involves the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine, which itself can be synthesized from 1,4-diketones and hydrazine.[7] A more direct, though less detailed, method involves the reaction of pyridine with phthalic acid to form an N-carboxamide intermediate, followed by acid treatment or pyrolysis.[1]
A plausible multi-step synthesis is outlined below:
-
Synthesis of a Dihydro-pyridazinone Precursor: Condensation of a γ-keto acid with hydrazine hydrate in a suitable solvent like ethanol, followed by refluxing, can yield a dihydropyridazinone derivative.[7]
-
Oxidation to the Pyridazine Ring: The dihydropyridazinone can be oxidized to the aromatic pyridazine ring using an oxidizing agent like potassium dichromate in sulfuric acid.[8]
-
Hydrolysis of Ester/Amide Groups: If the starting materials contained ester or amide functionalities at the 3 and 6 positions, these can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.
Synthesis of 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid):
A common laboratory-scale synthesis involves the oxidation of 2,6-lutidine (2,6-dimethylpyridine).
-
Oxidation Reaction: 2,6-Lutidine is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid. A typical procedure involves heating 2,6-lutidine with an aqueous solution of KMnO₄.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.
-
Isolation: The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 2,6-pyridinedicarboxylic acid, which can be collected by filtration and recrystallized for purification.
Synthesis of a Metal-Organic Framework (MOF) - A General Workflow:
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker.
-
Reaction Setup: A metal salt (e.g., zinc nitrate hexahydrate) and the dicarboxylic acid ligand are dissolved in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF) and ethanol).
-
Solvothermal Synthesis: The solution is sealed in a Teflon-lined stainless steel autoclave and heated in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).
-
Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The solvent molecules within the pores of the MOF are then removed through a process called "activation," which can involve solvent exchange followed by heating under vacuum or supercritical CO₂ drying. This process is crucial for accessing the porous nature of the material.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis of the ligands and a comparative workflow for the synthesis and characterization of their metal complexes.
Biological Activity: A Comparative Look at Anticancer Potential
Both pyridazine and pyridine-based compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity:
The anticancer potential of these ligands often stems from their ability to chelate essential metal ions in biological systems or to act as scaffolds for the design of enzyme inhibitors. While direct comparative studies of the parent dicarboxylic acids are scarce, the anticancer activities of their derivatives provide valuable insights.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,6-Disubstituted Pyridazine Derivative | T-47D (Breast Cancer) | Varies (some < 10 µM) | [8] |
| MDA-MB-231 (Breast Cancer) | Varies | [8] | |
| SKOV-3 (Ovarian Cancer) | Varies | [8] | |
| 2,3-Pyridinedicarboxylic Acid Metal Complex (Zn) | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [6] |
| Flavone-6,2'-dicarboxylic Acid Cu-MOF | A549 (Lung Cancer) | 14.53 - 32.47 | [9] |
| MCF-7 (Breast Cancer) | 14.53 - 32.47 | [9] | |
| K562 (Leukemia) | 14.53 - 32.47 | [9] |
Note: The IC₅₀ values are highly dependent on the specific derivative and the experimental conditions. This table provides a general overview of the anticancer potential of these classes of compounds. The data for the flavone-dicarboxylic acid MOF is included to illustrate the potential of dicarboxylic acid ligands in forming biologically active metal complexes.
Conclusion
Pyridazine and pyridine dicarboxylic acids represent two versatile classes of ligands with distinct properties that make them suitable for a range of applications.
-
Pyridazine dicarboxylic acids , with their adjacent nitrogen atoms, offer unique coordination possibilities, particularly for the construction of polynuclear complexes and as bridging ligands in coordination polymers. Their high dipole moment and dual hydrogen bond acceptor capabilities can be advantageous in crystal engineering and drug design. However, the available quantitative data on their coordination and biological properties is less extensive compared to their pyridine counterparts.
-
Pyridine dicarboxylic acids , especially the 2,6-isomer, are well-established as robust tridentate ligands that form highly stable metal complexes. The various isomers provide a toolbox for the rational design of coordination compounds with specific geometries and dimensionalities, from discrete molecules to complex 3D frameworks. Their biological activities are also more widely documented.
The choice between a pyridazine and a pyridine dicarboxylic acid ligand will ultimately depend on the specific goals of the research. For applications requiring strong chelation and the formation of mononuclear complexes, 2,6-pyridinedicarboxylic acid is an excellent choice. For the construction of coordination polymers with specific topologies or for exploring novel electronic and biological properties, the less-explored pyridazine dicarboxylic acids may offer new and exciting opportunities. This guide serves as a starting point for researchers to navigate the properties and potential of these fascinating ligand systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcmimagescasereports.org [jcmimagescasereports.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Performance in Metal-Organic Frameworks: 3,6-Pyridazinedicarboxylic Acid vs. Terephthalic Acid
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker, a fundamental building block, critically dictates the final properties and performance of the MOF. This guide provides an objective comparison of two dicarboxylic acid linkers: 3,6-Pyridazinedicarboxylic acid and the widely-used terephthalic acid, supported by available experimental data.
The introduction of nitrogen atoms into the aromatic backbone of the linker, as seen in this compound, can significantly influence the resulting MOF's properties compared to its purely carbocyclic analogue, terephthalic acid. These changes can manifest in altered pore environments, modified thermal and chemical stability, and unique functional capabilities such as enhanced catalytic activity or selective binding sites. This guide aims to provide a clear comparison of their performance based on reported experimental data.
Structural and Performance Data Comparison
The following tables summarize key performance metrics for MOFs synthesized using terephthalic acid and pyridazinedicarboxylic acid linkers. It is important to note that a direct, side-by-side comparison is challenging due to the lack of studies using both linkers with the same metal center under identical conditions. The data presented is a collation from various studies to highlight general trends.
Table 1: Performance Metrics of Terephthalic Acid-Based MOFs
| MOF Designation | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Gas Adsorption Capacity |
| MOF-5 (Zn-BDC) | Zn | 361 - 4400[1][2] | 0.227[1] | >500[3][4] | 2.5 mmol/g CO₂ (35°C, 1 atm)[5][6] |
| MIL-101(Fe) | Fe | up to 4470[7] | - | ~300-400[4] | - |
| Al-MOF | Al | 563.9[8] | 0.5970[8] | Decomposes at 300-500[8] | - |
| Ti-MOF | Ti | ~30 times higher than Ni-MOF | ~4 times higher than Ni-MOF | - | - |
| LnBDC (Ln=Tb, Eu) | Tb, Eu | 14.60 - 14.75[9] | - | Stable in pH 4-9[9] | - |
Table 2: Performance Metrics of Pyridazinedicarboxylic Acid-Based MOFs
| MOF Designation | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Gas Adsorption Capacity |
| [Ln₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | Tb, Dy | Not Reported | Not Reported | High thermal stability[10] | Not Reported |
| Co-MOF (3,5-PDCA) | Co | Not Reported | Not Reported | Decomposes at 135-378[11] | - |
| Zn₂(Pydc)(Ata)₂ | Zn | Not Reported | Not Reported | - | 47.2 mL/g C₂H₂ (298 K)[12] |
| Al-PyDC | Al | - | - | Thermally stable up to 350[13] | 8.24 mmol/g C₂H₂ (296 K)[13] |
Note: Data for pyridazinedicarboxylic acid-based MOFs is less abundant in the literature, and in some cases, data for the isomeric 3,5-pyridinedicarboxylic acid (PDCA) is used as a proxy for a nitrogen-containing heterocyclic dicarboxylate linker.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further development. Below are generalized experimental protocols based on the cited literature.
General Synthesis of Terephthalic Acid-Based MOFs (Solvothermal Method)
A common method for the synthesis of terephthalic acid-based MOFs is the solvothermal method.[2]
-
Precursor Solution Preparation: The metal salt (e.g., zinc nitrate, chromium nitrate) and terephthalic acid are dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal salt to linker can vary depending on the desired MOF structure.[5][14][15]
-
Solvothermal Reaction: The precursor solution is placed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-150°C) for a set period (e.g., 12-48 hours).[7]
-
Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration or centrifugation. The product is then washed multiple times with a solvent like DMF and then often with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or other applications.
General Synthesis of this compound-Based MOFs (Hydrothermal/Solvothermal Method)
The synthesis of pyridazinedicarboxylic acid-based MOFs also typically employs hydrothermal or solvothermal methods.
-
Precursor Solution Preparation: The metal salt (e.g., terbium chloride, dysprosium chloride) and this compound are dissolved in a suitable solvent or a mixture of solvents (e.g., DMF/water).[10]
-
Hydrothermal/Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a defined duration.
-
Product Recovery: After cooling, the crystalline product is isolated by filtration, washed with the reaction solvent and subsequently with a low-boiling-point solvent.
-
Drying: The final product is typically dried under vacuum.
Key Characterization Techniques
The synthesized MOFs are characterized using a variety of techniques to determine their structure and properties:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.[14][15]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms.[14][15]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups of the linker to the metal centers.
Visualizing the Comparison
To better understand the structural differences and the experimental process, the following diagrams are provided.
Caption: Structural comparison of terephthalic acid and this compound.
Caption: A generalized workflow for the synthesis and characterization of MOFs.
Concluding Remarks
The choice between this compound and terephthalic acid as a linker for MOF synthesis will depend on the desired application. Terephthalic acid is a well-established linker that can produce MOFs with exceptionally high surface areas and good thermal stability, making them suitable for gas storage applications.
On the other hand, the incorporation of nitrogen atoms in the this compound linker offers opportunities to create MOFs with unique functionalities. The nitrogen atoms can act as Lewis basic sites, potentially enhancing catalytic activity or leading to selective adsorption of specific molecules. While the currently available data on pyridazinedicarboxylic acid-based MOFs is less comprehensive, the initial findings suggest they are promising materials for applications in sensing, photocatalysis, and selective gas separation.
Further research involving direct comparative studies of these two linkers with a range of metal centers under identical synthetic conditions is necessary to fully elucidate their respective advantages and disadvantages. This will enable a more precise and rational design of MOFs tailored for specific applications in research, drug development, and beyond.
References
- 1. scispace.com [scispace.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring and expanding the Fe-terephthalate metal–organic framework phase space by coordination and oxidation modulation - Materials Horizons (RSC Publishing) DOI:10.1039/D1MH01663F [pubs.rsc.org]
- 8. Synthesis of Aluminum-Based MOF and Cellulose-Modified Al-MOF for Enhanced Adsorption of Congo Red Dye | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of multiple supramolecular binding sites into a robust MOF for benchmark one-step ethylene purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarscommons.fgcu.edu]
- 15. Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Validation of 3,6-Pyridazinedicarboxylic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key starting materials is of paramount importance in drug discovery and development. 3,6-Pyridazinedicarboxylic acid is a vital heterocyclic building block used in the synthesis of various pharmacologically active compounds. Ensuring its purity is a critical step to guarantee the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of the purity of a high-grade this compound product ("Product A") against a lower-grade alternative ("Product B") and a sample spiked with a potential isomer impurity, 4,5-Pyridazinedicarboxylic acid. The comparison is based on a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Experimental Protocol: RP-HPLC Method for Purity Determination
A robust and reliable RP-HPLC method was developed and validated for the quantitative determination of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 10 50 50 12 5 95 15 5 95 15.1 95 5 | 20 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Diluent: Water:Acetonitrile (80:20, v/v)
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the test sample (Product A, Product B, or spiked sample) in 100 mL of diluent.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized below, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Product A | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |
| Specificity | No interference from blank and impurities | Peak purity > 0.999 |
Comparative Purity Analysis
The validated HPLC method was employed to assess the purity of three samples:
-
Product A: High-purity this compound (stated purity ≥ 99.5%).
-
Product B: Lower-grade this compound (stated purity ≥ 98%).
-
Spiked Sample: Product A spiked with 0.5% of 4,5-Pyridazinedicarboxylic acid, a potential isomeric impurity.
The results of the comparative analysis are presented in the following table:
| Sample | Retention Time (min) | Peak Area | % Purity | Impurity Profile |
| Product A | 5.8 | 2,548,976 | 99.8% | Single major peak, no significant impurities detected above LOQ. |
| Product B | 5.8 | 2,497,654 | 98.2% | Main peak with two minor impurity peaks at 4.2 min (0.8%) and 6.5 min (1.0%). |
| Spiked Sample | 5.8 (3,6-isomer) | 2,536,491 | 99.3% | Main peak with a distinct peak at 7.2 min corresponding to 4,5-Pyridazinedicarboxylic acid (0.5%). |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC validation and comparative purity analysis workflow.
Caption: Workflow for HPLC Purity Validation.
Relevance in Drug Development: A Hypothetical Signaling Pathway
This compound derivatives are being investigated for their potential to modulate various biological pathways. The presence of impurities could lead to off-target effects or altered efficacy. The diagram below illustrates a hypothetical signaling pathway where a drug candidate derived from this compound might act as an enzyme inhibitor.
Caption: Hypothetical Drug Action and Impurity Interference.
Conclusion
The presented RP-HPLC method is demonstrated to be a reliable and robust technique for the purity validation of this compound. The comparative analysis clearly distinguishes between high-purity (Product A) and lower-grade (Product B) materials, effectively quantifying known and unknown impurities. The ability to separate the main component from its potential isomeric impurity further underscores the method's specificity. For researchers and drug development professionals, utilizing a well-characterized, high-purity starting material like Product A is crucial for ensuring the reproducibility of synthetic processes and the integrity of biological data. The presence of impurities, as seen in Product B, can introduce variability and potentially lead to misleading results in downstream applications. Therefore, rigorous analytical validation, as outlined in this guide, is an indispensable component of quality control in the pharmaceutical industry.
References
Comparative Analysis of 3,6-Pyridazinedicarboxylic Acid-Based Materials by Powder X-ray Diffraction
A Guide for Researchers in Materials Science and Drug Development
The deliberate design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs) are at the forefront of materials science, with significant implications for drug development, catalysis, and gas storage. The choice of the organic linker is a critical determinant of the final material's structure and properties. This guide provides a comparative characterization of materials based on 3,6-pyridazinedicarboxylic acid, with a particular focus on their analysis by Powder X-ray Diffraction (PXRD), a fundamental technique for phase identification and structural elucidation of crystalline materials. For a comprehensive comparison, isostructural materials derived from the isomeric 3,5-pyridinedicarboxylic acid are also presented.
Performance Comparison: Crystallographic Data from PXRD
The following table summarizes key crystallographic data obtained from PXRD and single-crystal X-ray diffraction studies for a selection of materials based on this compound and its isomer, 3,5-pyridinedicarboxylic acid. This quantitative data allows for a direct comparison of their crystal structures.
| Material Name | Metal Ion | Ligand | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| [Tb₂(pydc)₂(O)(H₂O)₂]·2H₂O | Tb³⁺ | This compound | Tetragonal | I4₁/a | 15.636(3) | 15.636(3) | 11.139(2) | 90 | 90 | 90 | [1] |
| [Dy₂(pydc)₂(O)(H₂O)₂]·2H₂O | Dy³⁺ | This compound | Tetragonal | I4₁/a | 15.612(4) | 15.612(4) | 11.118(3) | 90 | 90 | 90 | [1] |
| {[Co(3,5-pydc)(H₂O)₄]·H₂O}n | Co²⁺ | 3,5-Pyridinedicarboxylic acid | Triclinic | P-1 | 6.653(1) | 10.041(2) | 10.519(2) | 80.89 | 87.21 | 72.17 | |
| [Zn(3,5-pydc)(H₂O)₂]n | Zn²⁺ | 3,5-Pyridinedicarboxylic acid | Monoclinic | C2/c | 10.878(2) | 6.499(1) | 13.011(3) | 90 | 98.42 | 90 | |
| [Cd(3,5-pydc)(H₂O)₃]n | Cd²⁺ | 3,5-Pyridinedicarboxylic acid | Monoclinic | P2₁/c | 9.423(2) | 11.234(2) | 9.534(2) | 90 | 116.8 | 90 |
Note: The crystallographic data for the Tb- and Dy-based MOFs were obtained from their respective CCDC depositions (2425859 and 2425860)[1]. Data for the alternative materials are representative examples found in the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and PXRD analysis of lanthanide-based MOFs with pyridazinedicarboxylic acid linkers.
Synthesis of Lanthanide-MOFs (Tb-MOF and Dy-MOF)
A general hydrothermal synthesis method for lanthanide-MOFs is as follows:
-
Reactant Preparation: A mixture of the lanthanide salt (e.g., Tb(NO₃)₃·6H₂O or Dy(NO₃)₃·6H₂O) and this compound in a specific molar ratio is prepared.
-
Solvent Addition: The reactants are dissolved in a solvent system, typically a mixture of deionized water and an organic co-solvent like N,N-dimethylformamide (DMF) or ethanol.
-
Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated in an oven at a specific temperature (typically between 100-180 °C) for a duration ranging from 24 to 72 hours.
-
Crystallization and Isolation: After the reaction, the autoclave is allowed to cool down slowly to room temperature. The resulting crystals are collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials, and finally dried under vacuum.
Powder X-ray Diffraction (PXRD) Analysis
The crystalline phase and purity of the synthesized materials are analyzed by PXRD.
-
Sample Preparation: A small amount of the finely ground crystalline sample is placed on a sample holder. Care is taken to ensure a flat and uniform surface to minimize preferred orientation effects.
-
Data Collection: The PXRD patterns are recorded on a diffractometer, typically using Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 5° to 50° with a specific step size and scan speed.
-
Data Analysis: The experimental PXRD patterns are compared with the patterns simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample. Software such as MATCH! or FullProf can be used for phase identification and Rietveld refinement to obtain detailed structural information.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the characterization of these materials.
Caption: General workflow from synthesis to characterization and data analysis of MOFs.
Caption: Key factors influencing the final properties of a Metal-Organic Framework.
References
Spectroscopic comparison of 3,6-Pyridazinedicarboxylic acid and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 3,6-pyridazinedicarboxylic acid and its common derivatives, the dimethyl ester and the diamide. The information herein is intended to support identification, characterization, and quality control in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its dimethyl ester and diamide derivatives. This data is a compilation of experimentally available information and predicted values based on established spectroscopic principles.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -COOH | ~13.0 - 14.0 | broad singlet |
| Pyridazine-H | ~8.0 - 8.5 | singlet | |
| Dimethyl 3,6-pyridazinedicarboxylate | -OCH3 | ~3.9 | singlet |
| Pyridazine-H | ~7.8 - 8.3 | singlet | |
| 3,6-Pyridazinedicarboxamide | -CONH2 | ~7.5 and ~8.0 | broad singlets |
| Pyridazine-H | ~7.7 - 8.2 | singlet |
Table 2: 13C NMR Spectroscopic Data
| Compound | C=O Carbon (ppm) | Pyridazine C3/C6 (ppm) | Pyridazine C4/C5 (ppm) | Other Carbons (ppm) |
| This compound[1] | ~165 | ~150 | ~130 | - |
| Dimethyl 3,6-pyridazinedicarboxylate (Predicted) | ~164 | ~149 | ~129 | -OCH3: ~53 |
| 3,6-Pyridazinedicarboxamide (Predicted) | ~167 | ~151 | ~128 | - |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | O-H Stretch (cm-1) | N-H Stretch (cm-1) | C=O Stretch (cm-1) | C-N Stretch (cm-1) |
| This compound | 2500-3300 (broad) | - | 1680-1710 | - |
| Dimethyl 3,6-pyridazinedicarboxylate | - | - | 1720-1740 | - |
| 3,6-Pyridazinedicarboxamide | - | 3100-3500 (two bands) | 1640-1680 | 1350-1450 |
Table 4: UV-Vis Spectroscopic Data (in Methanol) (Predicted)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~270-280 | Moderate |
| Dimethyl 3,6-pyridazinedicarboxylate | ~275-285 | Moderate |
| 3,6-Pyridazinedicarboxamide | ~280-290 | Moderate |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
1H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid samples: Analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid samples: Analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
-
Data is typically reported in wavenumbers (cm-1).
UV-Visible (UV-Vis) Spectroscopy
-
UV-Vis spectra are recorded on a double-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is typically in the range of 10-4 to 10-6 M.
-
The absorbance is measured over a wavelength range of approximately 200-800 nm.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent spectroscopic analysis.
Caption: Synthetic routes to derivatives and subsequent analysis.
References
Benchmarking the Catalytic Performance of a 3,6-Pyridazinedicarboxylic Acid MOF in Photocatalysis
For researchers and professionals in drug development and materials science, the efficiency of catalytic systems is paramount. Metal-Organic Frameworks (MOFs) have emerged as a versatile class of materials with tunable structures and properties, making them promising candidates for various catalytic applications. This guide provides a comparative benchmark of the catalytic performance of a Terbium-based MOF synthesized with 3,6-pyridazinedicarboxylic acid (Tb-MOF) for the photocatalytic degradation of Rhodamine B (RhB), a common organic dye and model pollutant. Its performance is compared against well-established benchmark photocatalysts, namely Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO).
Comparative Performance Data
The photocatalytic efficacy of the Tb-MOF derived from this compound is presented below in comparison to standard benchmark catalysts, TiO₂ and ZnO, for the degradation of Rhodamine B.
| Catalyst | Degradation (%) | Time (min) | Light Source | Additive | Reference |
| Tb-MOF | 96.45 | 80 | Visible Light | H₂O₂ | [1] |
| TiO₂ | 98.33 | 30 | Not Specified | Not Specified | [2] |
| ZnO nanoparticles | Not directly stated, but rate constant was 0.02749 min⁻¹ | Not Specified | UV Light (254 nm) | Not Specified | [3] |
| 5% Ag/ZnO composite | 90.1 | 100 | Xenon Lamp | Not Specified | [4] |
| Ce-ZnO | 97.72 | 90 | UV Illumination | H₂O₂ | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Synthesis and Photocatalytic Degradation using Tb-MOF
The synthesis of the Tb-MOF involves the use of pyridazine-3,6-dicarboxylic acid as a rigid N,O-donor linker with a Terbium salt.[1] The photocatalytic degradation of Rhodamine B was carried out under visible light irradiation. The reaction was enhanced by the addition of hydrogen peroxide (H₂O₂), which aids in the formation of highly reactive hydroxyl radicals, leading to the degradation of the dye.[1] Radical trapping experiments can be performed to confirm the multipathway degradation mechanism.[1]
General Protocol for Photocatalytic Degradation with Benchmark Catalysts (TiO₂ and ZnO)
A standard experimental setup for testing the photocatalytic activity of TiO₂ or ZnO nanoparticles involves the following steps:
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.1 g/L) is suspended in an aqueous solution of Rhodamine B of a known concentration (e.g., 10 mg/L).
-
Adsorption-Desorption Equilibrium: The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Irradiation: The solution is then exposed to a light source (e.g., UV lamp or a Xenon lamp simulating solar light) to initiate the photocatalytic reaction.
-
Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals. The solid catalyst is separated by centrifugation or filtration.
-
Concentration Measurement: The concentration of Rhodamine B in the supernatant is determined by measuring its absorbance at its characteristic wavelength (around 554 nm) using a UV-Vis spectrophotometer.
-
Degradation Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Visualizing the Process
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for photocatalytic degradation of Rhodamine B.
Caption: Decision tree for photocatalyst selection based on performance.
References
- 1. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of rhodamine B catalyzed by TiO2 films on a capillary column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Photocatalytic Degradation of Rhodamine B Using MnO2 and ZnO Nanoparticles | Scientific.Net [scientific.net]
- 4. worldscientific.com [worldscientific.com]
- 5. psecommunity.org [psecommunity.org]
Pyridazine vs. Pyridine Linkers in MOFs: A DFT-Informed Comparative Guide
For researchers, scientists, and drug development professionals, the choice of organic linker in Metal-Organic Frameworks (MOFs) is a critical design parameter that dictates the final properties and performance of the material. This guide provides a comparative analysis of pyridazine and pyridine-based linkers in MOFs, leveraging Density Functional Theory (DOT) insights to elucidate their respective impacts on electronic structure, stability, and adsorption properties.
While direct, comprehensive experimental studies exclusively comparing isoreticular MOFs based on pyridazine and pyridine linkers are limited, DFT analyses of the individual heterocyclic linkers and related MOF systems provide a strong foundation for understanding their differential behavior. This guide synthesizes available data to present a predictive comparison, offering valuable insights for the rational design of MOFs for applications ranging from gas storage and separation to catalysis and drug delivery.
At a Glance: Pyridazine vs. Pyridine Linkers
| Property | Pyridine-based Linkers | Pyridazine-based Linkers | Rationale |
| Coordination Geometry | Typically acts as a monodentate or bidentate linker through the nitrogen atom(s). The lone pair on the nitrogen atom is readily available for coordination. | Can act as a bidentate chelating or bridging linker due to the adjacent nitrogen atoms. This can lead to more rigid and potentially more stable framework structures. | The proximity of the two nitrogen atoms in pyridazine allows for chelation to a single metal center or bridging between two metal centers in close proximity. |
| Electronic Properties | The nitrogen atom introduces a localized region of negative electrostatic potential, influencing the electronic structure and providing a basic site. | The two adjacent nitrogen atoms create a more electron-deficient aromatic ring compared to pyridine, with a distinct electrostatic potential distribution. This can influence host-guest interactions.[1][2] | The additional nitrogen atom in pyridazine withdraws electron density from the ring, altering its electronic character. |
| Adsorption Properties | The Lewis basicity of the pyridine nitrogen can be exploited for the adsorption of acidic gases like CO2.[3][4] Functionalization of the pyridine ring can further tune adsorption properties.[5] | The unique electronic and steric environment created by the two nitrogen atoms may offer preferential binding sites for specific guest molecules. The altered basicity compared to pyridine will influence interactions with adsorbates. | The arrangement of nitrogen atoms and the resulting electronic structure directly impact the nature and strength of interactions with guest molecules. |
| Framework Stability | Stability is highly dependent on the coordination environment of the metal node and the overall framework topology. | The potential for chelation and the formation of more rigid framework connections may contribute to enhanced thermal and chemical stability in some cases. | Chelating ligands often form more stable complexes with metal ions compared to monodentate ligands. |
Delving Deeper: A DFT Perspective
Density Functional Theory (DFT) is a powerful computational tool for predicting the structural, electronic, and energetic properties of molecules and materials.[6] In the context of MOFs, DFT calculations can provide valuable insights into linker performance that are often challenging to obtain experimentally.
A theoretical study comparing the electronic properties of isolated pyridine and pyridazine molecules using DFT (B3LYP/6-31G(d, p)) revealed key differences.[1][2] While both are aromatic, the presence of two adjacent nitrogen atoms in pyridazine leads to a lower HOMO-LUMO gap compared to pyridine, suggesting potentially different electronic and optical properties when incorporated into a MOF.
DFT studies on MOFs with pyridine-containing linkers have demonstrated that the nitrogen atoms act as Lewis bases, playing a crucial role in the adsorption of CO2.[3][4] Furthermore, DFT has been used to investigate the effect of functionalizing pyridine-based linkers on the adsorption of various molecules.[5]
Experimental and Computational Protocols
The synthesis and analysis of MOFs with pyridazine and pyridine linkers involve a combination of experimental and computational techniques.
Experimental Protocols
MOF Synthesis (Solvothermal Method):
-
Reactant Preparation: The metal salt (e.g., zinc nitrate, copper nitrate) and the pyridazine- or pyridine-based carboxylic acid linker are dissolved in a suitable solvent or mixture of solvents (e.g., DMF, DEF, ethanol).
-
Mixing: The solutions of the metal salt and the linker are mixed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is sealed and heated to a specific temperature (typically between 80 and 150 °C) for a period ranging from several hours to a few days.
-
Cooling and Isolation: The autoclave is cooled to room temperature, and the resulting crystalline product is isolated by filtration, washed with fresh solvent, and dried.
Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and coordination environment.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Adsorption Measurements (e.g., N2 at 77 K, CO2 at 273/298 K): To determine the porosity, surface area, and gas uptake capacity.
Computational Protocols (DFT)
Software: Quantum mechanical calculations are typically performed using software packages such as Gaussian, VASP, or Quantum ESPRESSO.
Methodology:
-
Model Building: A model of the MOF structure, often a cluster model representing the local coordination environment or a periodic model of the unit cell, is constructed.
-
Geometry Optimization: The atomic positions are optimized to find the minimum energy structure. This is typically done using a specific functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d,p), plane-wave basis sets).
-
Property Calculation: Once the geometry is optimized, various properties can be calculated:
-
Electronic Structure: Density of states (DOS), band structure, and molecular orbital analysis to understand the electronic properties.
-
Adsorption Energy: Calculation of the interaction energy between a guest molecule (e.g., CO2) and the MOF to predict adsorption affinity.
-
Vibrational Frequencies: To simulate IR and Raman spectra and assess the stability of the structure.
-
Logical Workflow for Comparative DFT Analysis
The following diagram illustrates a logical workflow for a comparative DFT study of MOFs with pyridazine versus pyridine linkers.
Caption: Workflow for a comparative DFT analysis.
Signaling Pathway of Linker Choice on MOF Properties
The choice between a pyridazine and a pyridine linker initiates a cascade of effects that ultimately determine the final properties of the MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO<sub>2</sub> capture adsorbents [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in computational study and design of MOF catalysts for CO2 conversion [frontiersin.org]
- 7. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of 3,6-Pyridazinedicarboxylic Acid MOFs in Different Solvents: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the solvent stability of Metal-Organic Frameworks (MOFs) based on the 3,6-pyridazinedicarboxylic acid linker. This guide outlines the crucial factors influencing MOF stability, provides standardized experimental protocols for assessment, and offers templates for data presentation and visualization to facilitate comparative analysis.
The rational design and application of Metal-Organic Frameworks (MOFs) in fields such as drug delivery, catalysis, and separations necessitate a thorough understanding of their chemical and structural stability in various solvent environments. MOFs constructed from this compound are of particular interest due to the unique coordination chemistry afforded by the pyridazine ring. However, a comprehensive comparative analysis of their stability in different solvents remains an area of active research.
This guide provides a framework for the systematic assessment of this compound MOF stability. While specific quantitative data for a broad range of these MOFs is not yet extensively available in published literature, this document equips researchers with the foundational knowledge, experimental procedures, and data presentation tools to conduct and report their own stability studies, thereby contributing to a more complete understanding of this promising class of materials.
Factors Influencing MOF Stability in Solvents
The stability of a MOF in a given solvent is a complex interplay of several factors related to the framework itself and the nature of the solvent. Understanding these factors is crucial for predicting and interpreting stability data.
-
Metal-Ligand Bond Strength: The nature of the coordination bond between the metal center and the this compound linker is a primary determinant of stability. Stronger, less labile bonds generally lead to more robust MOFs.
-
Framework Dimensionality and Connectivity: Higher-dimensional frameworks (3D) with greater connectivity between metal nodes and organic linkers tend to exhibit enhanced stability compared to lower-dimensional (1D or 2D) structures.
-
Hydrophobicity/Hydrophilicity of the Framework: The presence of functional groups on the organic linker or coordinated metal species can influence the MOF's affinity for polar or non-polar solvents, impacting its stability in aqueous or organic media.
-
Solvent Properties:
-
Polarity: Polar solvents can compete with the organic linkers for coordination to the metal centers, potentially leading to framework degradation.
-
Size and Shape: The kinetic diameter of solvent molecules can affect their ability to penetrate the MOF pores and interact with the internal framework.
-
Coordinating Ability: Solvents with strong coordinating capabilities (e.g., DMF, DMSO) can displace the organic linkers and disrupt the framework structure.
-
Experimental Protocols for Stability Assessment
A standardized experimental approach is essential for generating comparable stability data. The following protocol outlines a general procedure for assessing the stability of this compound MOFs in various solvents.
1. Sample Preparation:
-
Synthesize and activate the this compound MOF of interest, ensuring high purity and crystallinity.
-
Characterize the pristine material using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption (e.g., N₂ isotherm) to establish baseline data.
2. Solvent Exposure:
-
Immerse a known quantity of the activated MOF in the selected solvent (e.g., water, ethanol, methanol, DMF, DMSO, acetonitrile) in a sealed vial.
-
Maintain the suspension at a constant temperature (e.g., room temperature, or elevated temperatures to simulate specific conditions) for a defined period (e.g., 24 hours, 72 hours, 1 week).
-
Ensure a sufficient solvent-to-MOF ratio to allow for complete immersion and interaction.
3. Post-Exposure Characterization:
-
After the designated exposure time, carefully separate the MOF from the solvent by centrifugation or filtration.
-
Wash the recovered MOF with a volatile solvent (e.g., acetone) to remove residual test solvent and dry under vacuum.
-
Re-characterize the solvent-treated MOF using the same techniques as for the pristine sample (PXRD, TGA, gas adsorption).
-
Analyze the supernatant liquid using techniques such as UV-Vis spectroscopy or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect any leached organic linkers or metal ions, respectively.
4. Data Analysis and Comparison:
-
Compare the PXRD patterns of the pristine and solvent-treated MOFs to assess changes in crystallinity and phase integrity.
-
Analyze the gas adsorption isotherms to determine changes in the Brunauer-Emmett-Teller (BET) surface area and pore volume, which indicate alterations in the porous structure.
-
Evaluate the TGA curves for any changes in thermal stability.
-
Quantify the extent of linker and metal leaching from the analysis of the supernatant.
Data Presentation for Comparative Analysis
Summarizing quantitative data in a structured table is crucial for easy comparison of the stability of different MOFs in various solvents.
| MOF Designation | Metal Center | Solvent | Exposure Time (h) | Temperature (°C) | PXRD Result | BET Surface Area Change (%) | Metal Leaching (ppm) |
| [Example MOF-1] | Cu(II) | Water | 72 | 25 | Amorphous | -95% | 15.2 |
| [Example MOF-1] | Cu(II) | Ethanol | 72 | 25 | Crystalline | -5% | < 1 |
| [Example MOF-2] | Zr(IV) | Water | 168 | 80 | Crystalline | -2% | < 0.5 |
| [Example MOF-2] | Zr(IV) | DMF | 168 | 80 | Crystalline | -10% | 2.1 |
Note: The data presented in this table are hypothetical examples to illustrate the format. Researchers should populate this table with their own experimental findings.
Visualizing Experimental Workflows and Influencing Factors
Graphical representations can effectively illustrate complex processes and relationships. The following diagrams, created using the DOT language, depict the experimental workflow for stability assessment and the key factors influencing MOF stability.
Conclusion and Future Outlook
The stability of this compound MOFs in different solvents is a critical parameter that will dictate their suitability for various applications. While there is a need for more systematic and comparative studies in the literature, the framework provided in this guide offers a robust starting point for researchers. By adhering to standardized protocols and comprehensive characterization, the scientific community can build a valuable database of stability information for this important class of materials. Future research should focus on establishing structure-stability relationships to enable the rational design of highly stable this compound MOFs for targeted applications in challenging chemical environments.
Safety Operating Guide
Proper Disposal of 3,6-Pyridazinedicarboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3,6-pyridazinedicarboxylic acid are critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to its disposal, based on available safety data for structurally related compounds. Adherence to these procedures will help mitigate risks and ensure that this chemical is managed responsibly.
Key Safety and Hazard Information
Before handling this compound, it is essential to be aware of its potential hazards and the necessary personal protective equipment (PPE). The following table summarizes crucial safety information.
| Hazard Classification | Precautionary Measures and Personal Protective Equipment (PPE) | Incompatible Materials |
| Skin Irritation (Category 2) [1][2] | Wear protective gloves and clothing to prevent skin contact.[1] | Acids |
| Serious Eye Irritation (Category 2A) [1][2] | Wear safety glasses with side-shields or goggles.[1] | Bases |
| May Cause Respiratory Irritation [1][2] | Use in a well-ventilated area or a chemical fume hood.[1] | Strong oxidizing agents[1][3] |
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, segregated, and transferred to an approved waste disposal facility.
1. Waste Segregation and Collection:
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, and strong oxidizing agents.[1][3]
-
Designated Container: Collect waste in a designated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
2. Spill Management:
-
Ventilation: In case of a spill, ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[2][3]
-
Collection: Place the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. Dispose of any contaminated cleaning materials as hazardous waste.
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment tray to prevent the spread of any potential leaks.
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,6-Pyridazinedicarboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Pyridazinedicarboxylic acid. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound, based on general guidelines for acidic compounds.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[1][2] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges should be used if dust or vapors are generated outside of a fume hood.[1] | To protect against the inhalation of harmful dust, fumes, or vapors.[1] |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills.[1] |
Operational Plan
Adherence to a strict operational plan is critical for ensuring laboratory safety.
Engineering Controls:
-
Fume Hood: Always handle this compound, especially in powdered form, inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[1][2]
Safe Handling Practices:
-
Avoid direct contact with the skin and eyes and prevent the inhalation of dust or fumes.[1][5]
-
When transferring the chemical, use appropriate tools and never pour directly from a large container to a small one without a funnel.[2]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[4][6]
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused chemicals and contaminated PPE, must be collected in a designated and properly labeled hazardous waste container.
-
Neutralization: Depending on local regulations, acidic waste may need to be neutralized to a pH between 6 and 8 before disposal.[1]
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
